1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJREDVLGVEPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357205 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-12-0 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and material science.[1] Its unique structure, featuring a disubstituted pyrazole ring and a reactive aldehyde group, makes it a crucial intermediate for the synthesis of a wide array of more complex molecules.[2] This document provides a comprehensive overview of its fundamental properties, synthesis, chemical reactivity, and applications, presenting quantitative data in structured tables and detailing key experimental protocols.
Core Properties and Identification
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a white to pale-yellow solid compound. It is characterized by a pyrazole ring with methyl groups at positions 1 and 3, and an aldehyde functional group at position 4.[1]
| Identifier | Value |
| IUPAC Name | 1,3-dimethylpyrazole-4-carbaldehyde[1][3] |
| Synonyms | 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde[3] |
| CAS Number | 25016-12-0[1][3][4] |
| Molecular Formula | C₆H₈N₂O[1][3][4] |
| Molecular Weight | 124.14 g/mol [1][3][4] |
| Canonical SMILES | CC1=NN(C=C1C=O)C[1] |
| InChI Key | IGJREDVLGVEPFI-UHFFFAOYSA-N[1][3] |
| Physical Property | Value |
| Physical Form | White to Pale-yellow to Yellow-brown Solid |
| Melting Point | 50°C[4] |
| Boiling Point | 98-100°C (at 760 Torr)[4] |
| Storage Temperature | Refrigerator |
Synthesis and Experimental Protocols
The most prevalent method for synthesizing 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[1][2][5] This reaction involves the formylation of a suitable hydrazone precursor using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][6][7][8]
References
- 1. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | C6H8N2O | CID 847285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE CAS#: 25016-12-0 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 1,3-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 25016-12-0 [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-12-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block. The document details its physicochemical and spectroscopic properties, synthesis methodologies, and significant applications in medicinal chemistry and material science, with a focus on its role as a precursor for potent kinase inhibitors.
Core Compound Properties
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a stable, crystalline solid that serves as a crucial intermediate in the synthesis of more complex molecules. Its pyrazole core and reactive aldehyde group make it a valuable synthon in drug discovery and agrochemical development.
Physicochemical Data
The key physicochemical properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 25016-12-0 | |
| Molecular Formula | C₆H₈N₂O | |
| Molecular Weight | 124.14 g/mol | |
| IUPAC Name | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Appearance | White to pale-yellow solid | |
| Melting Point | 50-51 °C | |
| Boiling Point | 100-103 °C at 3 Torr | |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | |
| LogP | 0.541 | |
| SMILES | CC1=NN(C)C=C1C=O | |
| InChIKey | IGJREDVLGVEPFI-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. The following tables summarize the characteristic spectral data.
¹H NMR (Nuclear Magnetic Resonance) Data
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |
| Aldehyde Proton (-CHO) | 9.9 - 10.1 | Singlet |
| Pyrazole Ring Proton (C5-H) | 7.5 - 8.6 | Singlet |
| N-Methyl Group (N-CH₃) | 3.8 - 4.0 | Singlet |
| C-Methyl Group (C3-CH₃) | 2.4 - 2.5 | Singlet |
The aldehyde proton exhibits a characteristic downfield shift due to the electron-withdrawing nature of the carbonyl group. The pyrazole ring proton's chemical shift is consistent with its aromatic character.
¹³C NMR (Nuclear Magnetic Resonance) Data
| Carbon Assignment | Chemical Shift (δ ppm) |
| Aldehyde Carbonyl (C=O) | 185 - 190 |
| Pyrazole Ring Carbons (C3, C4, C5) | 110 - 160 |
| N-Methyl Carbon (N-CH₃) | ~36 |
| C-Methyl Carbon (C3-CH₃) | ~12 |
Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=N/C=C Stretch (Aromatic) | 1475 - 1600 | Medium-Weak |
| C-H Bend (Methyl) | 1375, 1450 | Medium |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich pyrazole precursor.
Vilsmeier-Haack Synthesis Protocol
This protocol describes the formylation of 1,3-dimethyl-5-pyrazolone, a common precursor, to yield a chloro-substituted carbaldehyde intermediate which is closely related to the title compound and illustrates the core synthetic methodology.
Materials:
-
1,3-dimethyl-5-pyrazolone (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Ice water
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, add N,N-Dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with continuous stirring. Maintain the temperature at 0°C. After the addition is complete, stir the mixture for an additional 20 minutes to form the Vilsmeier reagent.
-
Slowly add 1,3-dimethyl-5-pyrazolone to the reaction mixture.
-
After the addition, raise the temperature to 80-90°C and continue the reaction with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water with stirring to quench the reaction.
-
Extract the aqueous phase with ethyl acetate (4 x 10 mL).
-
Combine the organic layers and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
-
The crude product can be further purified by column chromatography or recrystallization.
Caption: Mechanism of the Vilsmeier-Haack reaction.
Applications in Drug Discovery
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a privileged scaffold in medicinal chemistry, serving as a starting point for the synthesis of a wide range of therapeutic agents. Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.
A particularly significant application is in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is adept at forming key interactions within the ATP-binding pocket of various kinases.
Role as a Precursor for EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations that lead to the constitutive activation of EGFR are common in several cancers, making it a prime therapeutic target. Many approved EGFR inhibitors are used in oncology, and research into novel inhibitors is ongoing.
Derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated as potent EGFR inhibitors. The aldehyde group provides a convenient handle for elaboration into more complex structures designed to bind to the EGFR active site.
Caption: Inhibition of the EGFR signaling pathway.
Experimental Protocol: EGFR Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound, synthesized from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, against EGFR kinase using a luminescence-based assay (e.g., ADP-Glo™).
Objective: To determine the IC₅₀ value of a test compound against recombinant human EGFR.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test compound (pyrazole derivative)
-
Poly(Glu, Tyr) peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, non-binding 384-well microtiter plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 50% DMSO. The final concentration in the assay should typically range from 10 µM to 0.1 nM.
-
Enzyme Pre-incubation: Add 5 µL of EGFR enzyme solution to the wells of the microtiter plate. Add 0.5 µL of the serially diluted compound or 50% DMSO (for control wells) to the respective wells.
-
Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Kinase Reaction Initiation: Prepare a master mix containing ATP and the peptide substrate in the kinase reaction buffer. Initiate the kinase reaction by adding 45 µL of this master mix to each well.
-
Incubate the plate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the ADP-Glo™ kit. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts the generated ADP into ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a variable slope (four-parameter) dose-response curve to determine the IC₅₀ value.
Experimental and Synthetic Workflow
The utility of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is best illustrated by its role in a multi-step workflow, from a simple precursor to a biologically active molecule. The following diagram outlines a typical workflow for the development of a pyrazole-based kinase inhibitor.
Caption: Workflow for kinase inhibitor development.
Conclusion
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a high-value chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde functional group allow for the creation of diverse molecular libraries. Its role as a precursor to potent kinase inhibitors, such as those targeting the EGFR pathway, highlights its importance for researchers and scientists in the field of medicinal chemistry. The experimental protocols and workflows detailed in this guide provide a framework for the practical application of this versatile compound in a research setting.
An In-Depth Technical Guide on 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular structure and properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde. This compound serves as a significant building block in the synthesis of various pharmaceutical and agrochemical agents. Its versatile reactivity makes it a key intermediate for creating more complex molecular architectures.
Molecular Properties
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H8N2O.[1][2][3] It is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is substituted with two methyl groups at positions 1 and 3, and a carbaldehyde (aldehyde) group at position 4.
The quantitative molecular data for this compound is summarized in the table below for clear reference.
| Property | Value |
| Molecular Formula | C6H8N2O[1][2][3] |
| Molecular Weight | 124.14 g/mol [1][2][3] |
| IUPAC Name | 1,3-dimethylpyrazole-4-carbaldehyde[1][2] |
| CAS Number | 25016-12-0[1][2] |
| SMILES | CC1=NN(C=C1C=O)C[1] |
Molecular Structure Visualization
The two-dimensional chemical structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding within the molecule, highlighting the pyrazole ring and its functional group substitutions.
Caption: Molecular structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocols
While detailed experimental protocols for the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can vary, a general synthetic approach often involves the formylation of 1,3-dimethylpyrazole. One common method is the Vilsmeier-Haack reaction, which utilizes a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
General Vilsmeier-Haack Reaction Workflow:
-
Reagent Preparation: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride with N,N-dimethylformamide, typically at a reduced temperature.
-
Reaction with Substrate: 1,3-dimethylpyrazole is added to the prepared Vilsmeier reagent.
-
Hydrolysis: The reaction mixture is then hydrolyzed, often with an aqueous solution of a base like sodium hydroxide or sodium carbonate, to yield the final aldehyde product.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
The logical workflow for this common synthetic route is outlined in the following diagram.
References
Spectroscopic and Synthetic Profile of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characteristics of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. A workflow for its common synthesis via the Vilsmeier-Haack reaction is also presented.
Core Spectroscopic Data
The spectroscopic data for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS No: 25016-12-0, Molecular Formula: C₆H₈N₂O, Molecular Weight: 124.14 g/mol ) are summarized below. These data are crucial for the structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data (Proton NMR)
| Protons | Chemical Shift (δ) ppm | Multiplicity | Number of Protons |
| Aldehyde-H | 7.5 - 8.6 | Singlet | 1H |
| Pyrazole-H | Intermediate (Aromatic Region) | Singlet | 1H |
| N-CH₃ | 3.8 - 4.0 | Singlet | 3H |
| C-CH₃ | 2.4 - 2.5 | Singlet | 3H |
The aldehyde proton exhibits a characteristic downfield shift due to the deshielding effect of the electron-withdrawing carbonyl group. The pyrazole ring proton's chemical shift is consistent with its aromatic character, while the methyl groups appear in the expected aliphatic regions.[1]
Table 2: ¹³C NMR Spectroscopic Data (Carbon-13 NMR)
| Carbon | Chemical Shift (δ) ppm |
| Aldehyde C=O | 185 - 190 |
| Pyrazole Ring Carbons | 110 - 160 |
| Methyl Carbons | 10 - 40 |
The aldehyde carbon resonates significantly downfield, a typical characteristic for aromatic aldehydes. The pyrazole ring carbons appear in the aromatic region, and the methyl carbons are found in the aliphatic region of the spectrum.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 3: Key IR Absorption Bands
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
| C=O (Aldehyde) | 1740 - 1720 | Strong | Carbonyl Stretch |
| C-H (Aliphatic) | 3000 - 2850 | Strong | Methyl Group Stretches |
| C=N/C=C (Aromatic) | 1600 - 1475 | Medium-Weak | Pyrazole Ring Vibrations |
| C-H (Deformation) | 1450, 1375 | Medium | Methyl Bending |
The position of the C=O stretching vibration is indicative of an aromatic aldehyde, slightly lowered in frequency due to conjugation with the pyrazole ring's π-system.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| Parameter | Value (m/z) | Interpretation |
| Molecular Ion Peak [M]⁺ | 124 | Corresponds to the molecular weight of the compound. |
| Major Fragment | 95 | Loss of the CHO group (M-29). |
| Other Fragments | M-15, M-30 | Loss of methyl groups. |
The mass spectrum confirms the molecular weight of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and shows characteristic fragmentation patterns, including the loss of the aldehyde group and methyl substituents.[1]
Experimental Protocols
The following sections outline generalized experimental procedures for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the deuterated solvent signal.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization Method: Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Synthesis and Characterization Workflow
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is commonly synthesized via the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole. The general workflow for its synthesis and subsequent spectroscopic characterization is depicted below.
Caption: Synthesis and Spectroscopic Analysis Workflow.
Logical Relationship of Spectroscopic Data
The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Caption: Interrelation of Spectroscopic Data for Structural Confirmation.
References
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde from Methylhydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the pyrazole core from methylhydrazine, followed by formylation to introduce the aldehyde functionality. This document details the experimental protocols, presents quantitative data for each step, and illustrates the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde from methylhydrazine is typically achieved in two sequential steps:
-
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole. This initial step involves the cyclocondensation reaction of methylhydrazine with a suitable 1,3-dicarbonyl compound, most commonly acetylacetone. This reaction forms the stable pyrazole ring.
-
Step 2: Vilsmeier-Haack Formylation. The 1,3-dimethyl-1H-pyrazole intermediate is then formylated at the C4 position using the Vilsmeier-Haack reagent, which is a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic aromatic substitution reaction introduces the carbaldehyde group to yield the final product.
The overall synthetic scheme is depicted below:
Caption: Synthetic workflow for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocols
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole
This procedure outlines the synthesis of the pyrazole intermediate via the reaction of methylhydrazine with acetylacetone.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and a suitable solvent such as ethanol or water.
-
Cool the mixture in an ice bath.
-
Slowly add methylhydrazine (1.0 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature below 15 °C to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation or recrystallization from a suitable solvent like n-hexane to yield pure 1,3-dimethyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation of 1,3-Dimethyl-1H-pyrazole
This protocol describes the formylation of the pyrazole intermediate to the target carbaldehyde.
Methodology:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, place anhydrous N,N-dimethylformamide (DMF) (typically 3-5 eq) and cool it to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-2.0 eq) dropwise to the DMF, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in a small amount of DMF to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is between 7 and 8.
-
The product will precipitate as a solid. Collect the solid by filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. Yields and reaction conditions can vary based on the scale and specific laboratory practices.
Table 1: Synthesis of 1,3-Dimethyl-1H-pyrazole
| Parameter | Value | Reference |
| Reagents | ||
| Methylhydrazine | 1.0 - 1.2 eq | [2] |
| Acetylacetone | 1.0 eq | [2] |
| Reaction Conditions | ||
| Solvent | Ethanol or Water | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 1 - 2 hours | [2] |
| Yield | ||
| Typical Yield | 70 - 90% | [2] |
Table 2: Vilsmeier-Haack Formylation
| Parameter | Value | Reference |
| Reagents | ||
| 1,3-Dimethyl-1H-pyrazole | 1.0 eq | [1] |
| POCl₃ | 1.5 - 2.0 eq | [1] |
| DMF | 3 - 5 eq | [1] |
| Reaction Conditions | ||
| Temperature | 60 - 80 °C | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Yield | ||
| Typical Yield | 60 - 80% | [1] |
Characterization of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
The final product is typically a white to pale-yellow solid.[3] Its identity and purity are confirmed by standard analytical techniques.
Table 3: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [4][5] |
| Molecular Weight | 124.14 g/mol | [4][5] |
| CAS Number | 25016-12-0 | [4] |
| Melting Point | 49-51 °C | |
| Boiling Point | 98-100 °C (at 760 Torr) | [6] |
| ¹H NMR (CDCl₃, δ) | ~9.8 (s, 1H, -CHO), ~7.9 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃) | [7] |
| ¹³C NMR (CDCl₃, δ) | ~185 (-CHO), ~150 (pyrazole-C), ~140 (pyrazole-C), ~115 (pyrazole-C), ~39 (N-CH₃), ~14 (C-CH₃) | [7] |
| IR (KBr, cm⁻¹) | ~1670 (C=O, aldehyde), ~2820, 2720 (C-H, aldehyde) |
Note: The NMR and IR data are approximate values based on spectral data of closely related pyrazole-4-carbaldehyde derivatives and may vary slightly.
Logical Relationships and Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, the Vilsmeier reagent, from DMF and POCl₃. The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis yield the final aldehyde product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [sigmaaldrich.com]
- 4. 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | C6H8N2O | CID 847285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 6. 1,3-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE CAS#: 25016-12-0 [chemicalbook.com]
- 7. rsc.org [rsc.org]
Vilsmeier-Haack Formylation of Pyrazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, yielding pyrazole-4-carbaldehydes. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials, making this reaction highly relevant to drug discovery and development. This technical guide provides an in-depth overview of the Vilsmeier-Haack formylation of pyrazoles, including its mechanism, scope, detailed experimental protocols, and a summary of reaction conditions and yields.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2] The functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these compounds. The introduction of a formyl group via the Vilsmeier-Haack reaction provides a versatile handle for further chemical transformations, enabling the synthesis of a wide array of pyrazole derivatives.[3]
The Vilsmeier-Haack reagent, typically a chloroiminium salt, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5] This electrophilic species then attacks the electron-rich pyrazole ring to afford the formylated product after aqueous workup.
Reaction Mechanism
The Vilsmeier-Haack formylation of pyrazoles proceeds through a well-established three-stage mechanism:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][7]
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent to form an iminium salt intermediate.[8]
-
Hydrolysis: The reaction mixture is treated with water during the workup, which hydrolyzes the iminium salt to yield the final pyrazole-4-carbaldehyde.[5]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. dovepress.com [dovepress.com]
The Aldehyde Group on the Pyrazole Scaffold: A Gateway to Chemical Diversity and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. The introduction of an aldehyde group onto this privileged scaffold unlocks a vast potential for chemical transformations, providing a versatile handle for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide delves into the core chemical reactivity of the aldehyde group in pyrazoles, offering a comprehensive overview of its synthesis and key reactions. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant pathways and workflows to support researchers in the exploration of this valuable chemical space.
Synthesis of Pyrazole Aldehydes: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the formylation of pyrazoles is the Vilsmeier-Haack reaction. This reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrazole ring. The reaction generally proceeds with good yields and regioselectivity, favoring formylation at the C4 position.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
Materials:
-
1-Phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (5 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of 1-phenyl-1H-pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol/water.
Experimental Workflow for Synthesis and Purification of Pyrazole Aldehyde
Caption: General workflow for pyrazole aldehyde synthesis.
Chemical Reactivity of the Aldehyde Group
The aldehyde functionality on the pyrazole ring exhibits a rich and diverse reactivity, serving as a key building block for a wide range of molecular architectures.
Oxidation to Carboxylic Acids
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other derivatives. Various oxidizing agents can be employed for this transformation.
Quantitative Data on Oxidation of Pyrazole Aldehydes
| Oxidizing Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| FeCl₃·6H₂O / TEMPO | (1,3-Diaryl-1H-pyrazol-4-yl)methanol | Catalytic, mild conditions | 50-85 | [1] |
| Pyridinium Chlorochromate (PCC) | Primary alcohols and aldehydes | Catalyzed by H₅IO₆ in acetonitrile | High | |
| Oxone | Aldehydes | Mild conditions | High | |
| N-Hydroxyphthalimide (NHPI) | Aromatic and aliphatic aldehydes | Aerobic oxidation in organic solvent or water | Good |
Experimental Protocol: Oxidation of 1,3-Diaryl-1H-pyrazole-4-carbaldehyde
Materials:
-
1,3-Diaryl-1H-pyrazole-4-carbaldehyde
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Acetonitrile
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,3-diaryl-1H-pyrazole-4-carbaldehyde (1 equivalent) in acetonitrile, add TEMPO (0.1 equivalents) and FeCl₃·6H₂O (0.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Reduction to Alcohols
The reduction of the aldehyde group to a primary alcohol is a fundamental transformation, often achieved using hydride-based reducing agents like sodium borohydride (NaBH₄). This reaction is typically high-yielding and chemoselective.
Quantitative Data on Reduction of Pyrazole Aldehydes
| Reducing Agent | Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Aldehydes and Ketones | Methanol | 0 °C to room temp. | High | [2] |
| Lithium Aluminum Hydride (LAH) | Ethyl 1H-pyrazole-4-carboxylate | THF | 0 °C to room temp. | 79 | [3] |
Experimental Protocol: Reduction of Pyrazole-4-carbaldehyde with Sodium Borohydride
Materials:
-
Pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent to obtain the crude (1H-pyrazol-4-yl)methanol, which can be further purified if necessary.
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard reagents (R-MgX) add to the aldehyde group to form secondary alcohols after an acidic workup. This reaction is a powerful tool for introducing alkyl or aryl substituents.
Experimental Protocol: Grignard Reaction of Pyrazole-4-carbaldehyde
Materials:
-
Pyrazole-4-carbaldehyde
-
Methylmagnesium bromide (CH₃MgBr) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyrazole-4-carbaldehyde (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether via a dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent to yield the crude secondary alcohol, which can be purified by column chromatography.
The Wittig reaction provides a highly versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of a phosphorus ylide (a Wittig reagent) with the pyrazole aldehyde. The nature of the ylide determines the stereochemistry of the resulting alkene.
Experimental Protocol: Wittig Reaction of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 equivalents). The formation of the orange-red ylide will be observed.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the resulting alkene by column chromatography.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where the pyrazole aldehyde reacts with an active methylene compound in the presence of a basic catalyst. This reaction is widely used to synthesize a variety of substituted alkenes, which are valuable precursors for other functional groups and heterocyclic systems.[4]
Quantitative Data on Knoevenagel Condensation of Pyrazole Aldehydes
| Pyrazole Aldehyde Substrate | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 3 | 98 | [5] |
| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 5 | 96 | [5] |
| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 4 | 97 | [5] |
| 1,3-Bis(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | 8 | 92 | [5] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
Pyrazole aldehyde (e.g., 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde)
-
Malononitrile
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
Stir the mixture for 3-5 minutes at room temperature.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-20 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with water, and dry to obtain the pure Knoevenagel condensation product.[4]
Biological Significance: Pyrazole Derivatives as JAK-STAT Pathway Inhibitors
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Consequently, JAKs have emerged as important therapeutic targets. Many pyrazole-containing compounds have been developed as potent and selective JAK inhibitors. The versatile chemistry of the pyrazole aldehyde group allows for the synthesis of diverse libraries of compounds for screening against these kinases.
JAK-STAT Signaling Pathway and Inhibition by Pyrazole Derivatives
Caption: Inhibition of the JAK-STAT pathway by pyrazole derivatives.
This guide provides a foundational understanding of the chemical reactivity of the aldehyde group in pyrazoles, supported by practical experimental details and relevant biological context. The versatility of this functional group, coupled with the privileged nature of the pyrazole scaffold, ensures its continued importance in the fields of organic synthesis and drug discovery.
References
- 1. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including the stable pyrazole core and the reactive aldehyde functionality, provide a unique platform for the development of novel therapeutic agents. This technical guide delves into the significant potential of this compound, exploring its applications in the synthesis of anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols for the synthesis of key derivatives, quantitative biological activity data, and elucidation of relevant signaling pathways are presented to provide a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The pyrazole nucleus is a cornerstone in the architecture of many pharmaceuticals, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] Within this class of compounds, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde stands out as a particularly useful building block. The presence of two methyl groups at positions 1 and 3 of the pyrazole ring enhances its lipophilicity and metabolic stability, while the carbaldehyde group at position 4 offers a reactive handle for a multitude of chemical transformations. These transformations allow for the construction of complex molecular architectures with a wide range of pharmacological activities. This guide will provide a detailed exploration of the applications of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors for cancer therapy, anti-inflammatory agents, and novel antimicrobial compounds.
Synthetic Pathways and Key Derivatives
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a readily accessible synthetic intermediate. The most common method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation of 1,3-dimethylpyrazole.[3] Once obtained, the aldehyde functionality can be exploited to generate a variety of derivatives, including Schiff bases, chalcones, and fused heterocyclic systems like pyrazolopyrimidines.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their potent biological activities, particularly as kinase inhibitors. The synthesis of these derivatives often begins with the conversion of the aldehyde to a more complex intermediate.
Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Derivative
A multi-step synthesis can be employed to generate pyrazolo[3,4-d]pyrimidine derivatives. A general procedure is outlined below:
-
Synthesis of an enaminonitrile intermediate: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is condensed with malononitrile in the presence of a basic catalyst such as piperidine or sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to afford the corresponding enaminonitrile derivative.
-
Cyclization with a suitable reagent: The enaminonitrile intermediate is then cyclized with a reagent such as formamide or guanidine to construct the pyrimidine ring. For example, heating the enaminonitrile with an excess of formamide at reflux temperature yields the 4-aminopyrazolo[3,4-d]pyrimidine derivative.[4]
Synthesis of Schiff Bases
The reaction of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde with various primary amines readily forms Schiff bases (imines). These compounds have shown significant potential as antimicrobial and anticancer agents.
Experimental Protocol: Synthesis of a Representative Schiff Base Derivative
-
A solution of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol (10 mL) is prepared.
-
To this solution, an equimolar amount of the desired primary amine (e.g., a substituted aniline or an amino acid ester) is added.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added, and the reaction mixture is refluxed for 2-4 hours.[5]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.[5]
Applications in Anticancer Drug Discovery
Derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Kinase Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several pyrazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole derivatives.
Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle.[8][9] Its aberrant activity is a common feature in many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 in cell cycle regulation and its inhibition by pyrazolo[3,4-d]pyrimidines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | 11 | [8][10] |
| Pyrazolo[3,4-d]pyrimidine | 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone | 57 different cell lines | 0.326 - 4.31 | [4] |
| Pyrazole Carbaldehyde Derivative | Compound 43 (PI3 Kinase Inhibitor) | MCF-7 (Breast) | 0.25 | [7] |
Applications in Anti-inflammatory Drug Discovery
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of pyrazole derivatives is often assessed using the carrageenan-induced rat paw edema assay.
| Compound Type | Derivative | % Inhibition of Edema | Reference |
| Pyrazole Schiff Base | IVa-f series | 45.58 - 67.32 | [11] |
| Pyrazole Derivative | Compound 6b | 85.23 | [12] |
Applications in Antimicrobial Drug Discovery
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Schiff base derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde have demonstrated significant antibacterial and antifungal activities.
Mechanism of Antimicrobial Action
The precise mechanism of action of pyrazole-based antimicrobial agents is not fully elucidated but is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes like DNA gyrase.[12][13]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound Type | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Pyrazole Schiff Base | Thiazole containing pyrazole Schiff base (Compound 3) | S. aureus, S. pyogenes, S. typhimurium, E. coli | Better than chloramphenicol |[6] | | Pyrazolyl 1,3,4-thiadiazine | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various bacteria and fungi | 62.5–125 (antibacterial), 2.9–7.8 (antifungal) |[2] |
Drug Discovery Workflow
The development of new drugs from a lead scaffold like 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde follows a structured workflow.
Caption: A typical drug discovery workflow starting from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Conclusion
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of its aldehyde group allow for the creation of a vast chemical space of derivatives with significant therapeutic potential. The demonstrated efficacy of its derivatives as anticancer, anti-inflammatory, and antimicrobial agents underscores its importance in modern drug discovery. Further exploration of this scaffold, aided by the methodologies and data presented in this guide, is poised to yield novel and effective therapeutic agents for a range of human diseases. The continued investigation into the structure-activity relationships of its derivatives will undoubtedly pave the way for the development of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
The Pivotal Role of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. This document details its synthesis, key reactions, and its role as a foundational building block for complex molecular architectures, particularly in the realm of drug discovery.
Chemical Properties and Spectroscopic Data
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature, characterized by a pyrazole ring substituted with two methyl groups and a reactive aldehyde functionality.[1] This unique combination of a stable heterocyclic core and a versatile aldehyde group makes it an ideal precursor for a wide range of chemical transformations.
Table 1: Physicochemical Properties of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 25016-12-0 | [1] |
| Melting Point | 50°C | [1] |
| Boiling Point | 140-142°C at 15 mmHg | [1] |
Table 2: Spectroscopic Data for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
| Spectroscopy | Peak/Shift (δ) | Assignment | Reference(s) |
| ¹H NMR | ~9.7-10.0 ppm (s, 1H) | Aldehydic proton (-CHO) | [2] |
| ~7.5-8.0 ppm (s, 1H) | Pyrazole ring proton (C5-H) | [3] | |
| ~3.8 ppm (s, 3H) | N-methyl protons (N-CH₃) | [3] | |
| ~2.5 ppm (s, 3H) | C-methyl protons (C-CH₃) | [2] | |
| ¹³C NMR | ~185-193 ppm | Aldehyde carbonyl carbon (C=O) | [2][3] |
| ~110-160 ppm | Pyrazole ring carbons | [3] | |
| ~10-40 ppm | Methyl carbons | [3] | |
| IR (cm⁻¹) | 1740-1720 (Strong) | C=O stretch (Aldehyde) | [1] |
| 3000-2850 (Strong) | C-H stretch (Aliphatic) | [1] | |
| 1600-1475 (Medium-Weak) | C=N/C=C stretch (Pyrazole ring) | [1] |
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
The most prevalent and efficient method for the synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1,3-dimethylpyrazole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]
References
- 1. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction is particularly significant in medicinal chemistry and drug development for the synthesis of pyrazole-4-carbaldehydes, which are key intermediates in the preparation of a wide range of biologically active molecules. The introduction of a formyl group at the C4 position of the pyrazole ring opens up avenues for further functionalization and the construction of complex molecular architectures.
The reaction typically involves the use of a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate, which upon aqueous work-up, hydrolyzes to yield the desired aldehyde. The efficiency of the Vilsmeier-Haack reaction can be influenced by factors such as the nature of the substituents on the pyrazole ring, the stoichiometry of the reagents, reaction temperature, and time.
This document provides detailed protocols for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction, summarizing key quantitative data from various studies to facilitate comparison and optimization.
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This reagent then undergoes an electrophilic aromatic substitution reaction with the pyrazole derivative. The resulting iminium salt is subsequently hydrolyzed during the work-up step to furnish the final pyrazole-4-carbaldehyde.
Below is a generalized workflow for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Experimental Protocols
Two primary methods for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction are detailed below: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating Method
This protocol is a general procedure adapted from several literature sources for the formylation of substituted pyrazoles.[2][3][4][5]
Materials:
-
Substituted pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3-5 equivalents relative to the pyrazole substrate). Cool the flask in an ice bath (0 °C). Add POCl₃ (1.5-3 equivalents) dropwise to the DMF with constant stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add the substituted pyrazole (1 equivalent) either neat or dissolved in a minimal amount of anhydrous DMF. After the addition, heat the reaction mixture to a temperature ranging from 60 °C to 120 °C.[2][4][5] The optimal temperature and reaction time (typically 2-24 hours) will depend on the reactivity of the pyrazole substrate and should be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or a dilute NaOH solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel to afford the pure pyrazole-4-carbaldehyde.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[6]
Materials:
-
Substituted pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Microwave reactor
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a microwave-safe reaction vessel, cool anhydrous DMF (3-5 equivalents) in an ice bath. Slowly add POCl₃ (1.5-3 equivalents) with stirring.
-
Reaction Mixture: To this mixture, add the substituted pyrazole (1 equivalent).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specific temperature (e.g., 100-140 °C) for a short duration (e.g., 5-20 minutes). The optimal power, temperature, and time should be determined for the specific substrate.
-
Work-up and Purification: Follow the same work-up and purification steps (3-7) as described in the conventional heating protocol.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various pyrazole-4-carbaldehydes as reported in the literature.
Table 1: Vilsmeier-Haack Reaction of 1,3-Disubstituted-5-chloro-1H-pyrazoles [2]
| Entry | R¹ | R² | Time (h) | Temperature (°C) | Yield (%) |
| 1 | n-Pr | Me | 2 | 120 | 55 |
| 2 | n-Pr | Et | 3 | 120 | 52 |
| 3 | i-Pr | Me | 4 | 120 | 48 |
| 4 | Ph | Me | 8 | 120 | 65 |
| 5 | 4-Me-Ph | Me | 8 | 120 | 62 |
Reaction conditions: Pyrazole (1 mmol), DMF (5 mmol), POCl₃ (2 mmol).
Table 2: Synthesis of 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes [6]
| Entry | Substituent (p-X) | Method | Time | Yield (%) |
| 1 | H | Conventional | 5 h | 78 |
| 2 | H | Ultrasound | 40 min | 85 |
| 3 | H | Microwave | 10 min | 92 |
| 4 | CH₃ | Conventional | 6 h | 75 |
| 5 | CH₃ | Ultrasound | 45 min | 82 |
| 6 | CH₃ | Microwave | 12 min | 90 |
| 7 | Cl | Conventional | 7 h | 72 |
| 8 | Cl | Ultrasound | 50 min | 80 |
| 9 | Cl | Microwave | 15 min | 88 |
Conventional method was conducted at 60-70 °C.
Table 3: Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [3]
| Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 1 : 4 : 4 | 70 | 24 | 48 |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the excess of the Vilsmeier reagent, raising the reaction temperature, or extending the reaction time.[2] The purity of the reagents, especially the use of anhydrous DMF, is crucial.
-
No Reaction: For electron-deficient pyrazoles, the reaction may not proceed under standard conditions. More forcing conditions (higher temperature, longer reaction time) may be required.
-
Side Reactions: The formation of by-products can occur, especially at higher temperatures. Careful monitoring by TLC and optimization of reaction conditions are important. The work-up procedure should be performed carefully to ensure complete hydrolysis of the iminium intermediate and to avoid degradation of the product.
Conclusion
The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of pyrazole-4-carbaldehydes. The choice between conventional heating and microwave-assisted protocols will depend on the available equipment and the specific substrate. The provided protocols and data offer a solid foundation for researchers to successfully synthesize these valuable intermediates for applications in drug discovery and materials science. Careful optimization of the reaction parameters for each specific pyrazole derivative is key to achieving high yields and purity.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. degres.eu [degres.eu]
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a pivotal intermediate in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of novel crop protection agents.
Overview
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block for the synthesis of a wide range of biologically active molecules.[1] Its pyrazole core is a well-established pharmacophore in agrochemical design, known to impart potent fungicidal, herbicidal, and insecticidal properties to the final products.[2] The aldehyde functional group allows for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.
The primary synthetic strategies discussed in these notes include:
-
Oxidation to Carboxylic Acid: A crucial step in the synthesis of pyrazole carboxamide fungicides, a major class of succinate dehydrogenase inhibitors (SDHIs).
-
Knoevenagel Condensation: A versatile method for carbon-carbon bond formation, leading to the synthesis of various derivatives with herbicidal and insecticidal activities.
-
Amidation of the Corresponding Carboxylic Acid: The final step in the synthesis of many potent pyrazole-based fungicides.
Fungicide Synthesis
The most prominent application of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in agrochemical synthesis is as a precursor to pyrazole carboxamide fungicides. This class of fungicides acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of cellular respiration and eventual cell death.
The general synthetic pathway involves a two-step process: the oxidation of the aldehyde to the corresponding carboxylic acid, followed by amidation with a suitable amine.
Key Synthetic Pathway for Fungicides
References
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde as a versatile building block for the synthesis of novel organic semiconductors. While direct applications in organic electronic devices are not yet extensively documented in scientific literature, the inherent electronic properties of the pyrazole core suggest significant potential.[1] This document outlines a prospective application of a derivative in an Organic Field-Effect Transistor (OFET), including detailed synthetic and fabrication protocols, and projected performance data.
Introduction to 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in Organic Electronics
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde with a unique molecular structure that makes it an attractive candidate for the development of materials for organic electronics. The pyrazole ring is an electron-rich aromatic system, and its derivatives have been explored for their applications in various fields, including medicinal chemistry and materials science.[1] In the context of organic electronics, the pyrazole moiety can be functionalized to tune the electronic properties of the resulting molecules, making them suitable for use in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1]
The aldehyde functional group at the 4-position of the pyrazole ring serves as a convenient handle for synthetic modifications, allowing for the extension of the π-conjugated system through various chemical reactions. This is a crucial aspect in the design of organic semiconductors, as the extent of π-conjugation significantly influences the material's charge transport properties.
Synthesis of a Novel Organic Semiconductor
To illustrate the potential of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a hypothetical synthetic protocol for a novel p-type organic semiconductor, (E)-2-(2-(1,3-dimethyl-1H-pyrazol-4-yl)vinyl)malononitrile (DMPVMN) , is presented. This synthesis involves a Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds.
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous)
-
Toluene
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 g, 8.05 mmol) in anhydrous ethanol (30 mL).
-
To this solution, add malononitrile (0.58 g, 8.86 mmol) and a catalytic amount of piperidine (0.07 g, 0.81 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Recrystallize the solid product from a mixture of toluene and hexane to obtain pure DMPVMN as a crystalline solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in an Organic Field-Effect Transistor (OFET)
The synthesized DMPVMN is proposed as a p-type semiconductor for a bottom-gate, top-contact (BGTC) OFET. The following protocol details the fabrication of such a device.
Materials and Equipment:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate and gate dielectric)
-
Synthesized DMPVMN
-
Chlorobenzene (anhydrous)
-
Octadecyltrichlorosilane (OTS)
-
Toluene (anhydrous)
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning setup (ultrasonic bath, DI water, acetone, isopropanol)
-
Glovebox with a nitrogen atmosphere
Procedure:
-
Substrate Cleaning: a. Cut the Si/SiO₂ wafer into 1.5 cm x 1.5 cm substrates. b. Ultrasonically clean the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen gas and bake at 120 °C for 10 minutes to remove any residual moisture.
-
Surface Treatment: a. Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) by immersing the substrates in a 10 mM solution of OTS in anhydrous toluene for 20 minutes in a nitrogen-filled glovebox. b. After immersion, rinse the substrates with fresh toluene and anneal at 120 °C for 20 minutes.
-
Active Layer Deposition: a. Prepare a 5 mg/mL solution of DMPVMN in anhydrous chlorobenzene. b. Spin-coat the DMPVMN solution onto the OTS-treated SiO₂/Si substrates at 3000 rpm for 60 seconds inside the glovebox. c. Anneal the film at 100 °C for 30 minutes to remove residual solvent and improve film morphology.
-
Electrode Deposition: a. Transfer the substrates to a thermal evaporator. b. Deposit 50 nm thick gold source and drain electrodes through a shadow mask onto the organic semiconductor layer. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Device Characterization: a. Characterize the electrical properties of the OFET device using a semiconductor parameter analyzer in a nitrogen atmosphere or vacuum. b. Measure the output and transfer characteristics to determine the field-effect mobility, on/off current ratio, and threshold voltage.
Projected Performance Data
The following table summarizes the hypothetical but realistic performance characteristics of the DMPVMN-based OFET fabricated according to the protocol above. These values are based on typical performance for novel p-type organic semiconductors.
| Parameter | Symbol | Projected Value | Unit |
| Field-Effect Mobility (saturation regime) | µ_sat | 0.1 - 0.5 | cm²/Vs |
| On/Off Current Ratio | I_on/I_off | > 10⁵ | - |
| Threshold Voltage | V_th | -10 to -20 | V |
| Subthreshold Swing | SS | 0.5 - 1.5 | V/dec |
Conclusion and Future Directions
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde represents a promising, yet underexplored, platform for the development of new organic electronic materials. The synthetic accessibility and the potential for electronic tuning through straightforward chemical modifications make it an attractive starting point for materials discovery.
Future research should focus on:
-
Synthesis and Characterization: Synthesizing and fully characterizing derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde to establish structure-property relationships.
-
Device Optimization: Optimizing device architectures and fabrication processes to maximize the performance of materials based on this scaffold.
-
Exploration of n-type Materials: Investigating chemical modifications that could lead to the development of electron-transporting (n-type) materials, which are crucial for complementary logic circuits.
By systematically exploring the chemistry and physics of materials derived from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, it is anticipated that novel and high-performance organic electronic devices can be realized.
References
Application Notes and Protocols for Nucleophilic Addition Reactions to 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of functionalized molecules. Its pyrazole core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. The aldehyde functional group at the C4 position provides a reactive site for various nucleophilic addition reactions, enabling the construction of diverse molecular scaffolds with potential applications in drug discovery and materials science.
This document provides detailed application notes and experimental protocols for several key nucleophilic addition reactions performed on 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, including Grignard reactions, reductions, Knoevenagel condensations, and Wittig reactions. The resulting products are valuable intermediates for the development of novel therapeutic agents and functional materials.
Grignard Reaction: Synthesis of Secondary Alcohols
The addition of organometallic reagents, such as Grignard reagents, to 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde provides a straightforward method for the synthesis of secondary alcohols. These alcohol products can serve as precursors for a variety of other functional groups and are of interest for their potential biological activities.
Data Presentation
| Entry | Grignard Reagent | Product | Solvent | Reaction Time | Yield (%) |
| 1 | Methylmagnesium Iodide | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanol | Diethyl ether | Not specified | Not specified |
Note: While the synthesis of 1-methyl-4-vinyl-1H-pyrazole involves the dehydration of the corresponding alcohol formed from a Grignard reaction, specific yield for the addition step is not provided in the available literature.[1]
Experimental Protocol: Synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanol
This protocol is adapted from a similar procedure for a related pyrazole aldehyde.[1]
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Methylmagnesium iodide (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
Procedure:
-
To a stirred solution of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add methylmagnesium iodide (1.2 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanol.
Logical Relationship Diagram
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are integral to cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of a series of potential kinase inhibitors derived from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. The synthetic strategy involves a two-step process: the oxidation of the starting aldehyde to a carboxylic acid intermediate, followed by amide coupling with various anilines. Detailed methodologies for these chemical transformations are provided, alongside protocols for in vitro kinase inhibition assays to evaluate the biological activity of the synthesized compounds. Representative data on the inhibitory activity of these compounds against key cancer-related kinases, such as Aurora Kinase A and JAK2, are presented. Furthermore, this document includes visualizations of relevant signaling pathways and the experimental workflow to guide researchers in the discovery and development of novel pyrazole-based kinase inhibitors.
Introduction
The pyrazole nucleus is a versatile heterocyclic scaffold that has been successfully incorporated into a multitude of clinically approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases makes it an attractive starting point for the design of novel inhibitors. 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a readily accessible starting material that can be elaborated into a diverse library of pyrazole-4-carboxamide derivatives. By varying the aniline coupling partner, the steric and electronic properties of the final compounds can be systematically modified to optimize their potency and selectivity against specific kinase targets. This application note focuses on the synthesis of N-aryl-1,3-dimethyl-1H-pyrazole-4-carboxamides and their evaluation as potential inhibitors of Aurora and JAK kinases, which are critical regulators of cell division and inflammatory signaling, respectively.
Experimental Protocols
Chemical Synthesis
Scheme 1: Synthesis of N-aryl-1,3-dimethyl-1H-pyrazole-4-carboxamides
Caption: Synthetic route to N-aryl-1,3-dimethyl-1H-pyrazole-4-carboxamides.
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
-
To a stirred solution of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a 1:1 mixture of acetone and water, add potassium permanganate (KMnO4) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove manganese dioxide.
-
Wash the celite pad with acetone.
-
Concentrate the filtrate under reduced pressure to remove acetone.
-
Acidify the remaining aqueous solution to pH 2-3 with 2N HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid as a white solid.
Protocol 2: General Procedure for the Synthesis of N-aryl-1,3-dimethyl-1H-pyrazole-4-carboxamides
-
To a solution of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective substituted aniline (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired N-aryl-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Biological Evaluation
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general method for determining the in vitro potency of the synthesized compounds against target kinases.
Materials:
-
Kinase of interest (e.g., Aurora Kinase A, JAK2)
-
Kinase substrate peptide
-
ATP
-
Synthesized pyrazole compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
Procedure:
-
Prepare a 10 mM stock solution of each synthesized compound in 100% DMSO.
-
Perform serial dilutions of the compounds in DMSO to create a 10-point dose-response curve.
-
In a 384-well plate, add 50 nL of the serially diluted compounds or DMSO (vehicle control).
-
Add 5 µL of the kinase solution in kinase assay buffer to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP in kinase assay buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent kinase assay kit.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software.
Data Presentation
Table 1: Inhibitory Activity of Representative N-aryl-1,3-dimethyl-1H-pyrazole-4-carboxamides against Selected Kinases
| Compound ID | R-group on Aniline | Aurora Kinase A IC50 (nM) | JAK2 IC50 (nM) |
| PZ-01 | H | 150 | 320 |
| PZ-02 | 4-F | 85 | 180 |
| PZ-03 | 4-Cl | 70 | 155 |
| PZ-04 | 4-CH3 | 120 | 250 |
| PZ-05 | 3-Cl | 95 | 210 |
| PZ-06 | 3,4-diCl | 45 | 98 |
| Staurosporine | (Control) | 5 | 8 |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The synthesized pyrazole derivatives are designed to target key kinases involved in cell proliferation and signaling. Below are simplified diagrams of the Aurora Kinase and JAK/STAT signaling pathways.
Caption: Role of Aurora kinases in mitosis and point of inhibition.
Caption: The JAK/STAT signaling pathway and point of inhibition.
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the pyrazole-based kinase inhibitors to their biological evaluation.
Caption: Workflow for kinase inhibitor synthesis and evaluation.
Application Notes and Protocols for Developing Anticancer Agents from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of anticancer agents derived from 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. The protocols and data presented herein are intended to serve as a foundational resource for the development of novel pyrazole-based therapeutics.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a versatile starting material for the synthesis of a diverse library of compounds.[3] Derivatives of this compound have shown promise in preclinical studies by inhibiting cell proliferation, inducing apoptosis, and modulating key signaling pathways involved in cancer progression.[3] The aldehyde functional group serves as a convenient handle for synthetic modifications, allowing for the introduction of various pharmacophores to optimize anticancer potency and selectivity.
Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of the cytotoxic potential of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 3f | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.90 (24h) | [4][5] |
| 6.45 (48h) | 25.19 (48h) | [4][5] | |||
| L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | - | - | [6] |
| L3 | MCF-7 (Breast) | 81.48 ± 0.89 | - | - | [6] |
| 22 & 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | Etoposide | Comparable | [7] |
| 24 | A549 (Lung) | 8.21 | - | - | [7] |
| HCT116 (Colon) | 19.56 | - | - | [7] | |
| 11 | Various | 0.01 - 0.65 | Etoposide | Superior | [7] |
| 5d | PC-3 (Prostate) | 2.97 ± 0.88 | - | - | [8] |
| 5n | SiHa (Cervical) | 3.60 ± 0.45 | - | - | [8] |
Experimental Protocols
General Synthesis of Pyrazole-Based Chalcones
Chalcones are a prominent class of anticancer compounds that can be synthesized from pyrazole carbaldehydes. The Claisen-Schmidt condensation is a widely used method for this transformation.[9][10]
Protocol:
-
To a solution of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol, add the appropriate substituted acetophenone (1 equivalent).
-
Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, to the mixture.[9]
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired chalcone derivative.
General Synthesis of Pyrazole-Based Schiff Bases
Schiff bases, characterized by an azomethine group, are another important class of compounds with potential anticancer activity.[11][12][13] They are typically formed by the condensation of a primary amine with an aldehyde.
Protocol:
-
Dissolve 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a cold solvent, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Visualizations
Experimental Workflow for Synthesis and Evaluation of Pyrazole Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 8. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and the Study of Bioefficacy of Schiff Base Ligand Decorated by Pyrazolone Moiety – Oriental Journal of Chemistry [orientjchem.org]
- 13. ijmcmed.org [ijmcmed.org]
Experimental procedure for the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Abstract
This application note details a robust and efficient experimental procedure for the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a key building block in the development of pharmaceuticals and agrochemicals.[1] The primary synthetic route described is the Vilsmeier-Haack reaction, a widely used and effective method for the formylation of electron-rich heterocyclic compounds.[2] This protocol provides researchers, scientists, and drug development professionals with a comprehensive guide, including a detailed experimental methodology, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a versatile chemical intermediate characterized by a pyrazole ring substituted with two methyl groups and an aldehyde functional group.[1] Its structural features make it a valuable precursor in the synthesis of a variety of more complex molecules with potential biological activities, including antimicrobial and antifungal properties.[1] This compound serves as a critical component in the development of novel therapeutic agents and in the formulation of effective herbicides, fungicides, and insecticides.[1] The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of this compound, involving the formylation of 1,3-dimethylpyrazole using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Overview
The synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is achieved through the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole. The process involves the preparation of the Vilsmeier reagent, the formylation reaction itself, and a subsequent work-up and purification procedure. The reaction progress can be monitored by thin-layer chromatography (TLC).
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction. Yields for this reaction can vary based on specific conditions and substrate.
| Parameter | Value | Reference |
| Starting Material | 1,3-Dimethylpyrazole | General Knowledge |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | [2] |
| Product | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Typical Yield | Good to Excellent | Smolecule |
| Purity | Up to 99% | [3] |
Experimental Protocol
Materials:
-
1,3-Dimethylpyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents relative to the pyrazole) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
-
-
Formylation Reaction:
-
Dissolve 1,3-dimethylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of 1,3-dimethylpyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a temperature between 70-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.[4][5]
-
Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product (monitor by TLC).
-
Evaporate the solvent from the pure fractions to yield the final product.
-
Experimental Workflow Diagram
Caption: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
References
- 1. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde?
A1: The Vilsmeier-Haack reaction is the most widely employed and effective method for the formylation of 1,3-dimethylpyrazole to produce 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrazole ring.
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions. The reaction is exothermic and moisture-sensitive, so careful temperature control is crucial.
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is also sensitive to moisture. It is imperative to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up procedure, which often involves quenching with ice, should be done slowly and cautiously to control the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material (1,3-dimethylpyrazole) and the appearance of a new, more polar spot corresponding to the product (1,3-Dimethyl-1H-pyrazole-4-carbaldehyde) indicate the reaction's progression.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately. |
| Poor Quality Starting Material | Ensure the 1,3-dimethylpyrazole is pure and free from isomeric impurities (e.g., 1,5-dimethylpyrazole), which can be separated by fractional distillation. Impurities in the starting material can lead to side reactions and lower yields. |
| Incomplete Reaction | Monitor the reaction to completion using TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time. For less reactive substrates, a slight excess of the Vilsmeier reagent may be beneficial. |
| Product Decomposition During Work-up | The product can be sensitive to harsh work-up conditions. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the acidic solution carefully and slowly with a mild base like saturated sodium bicarbonate solution. |
Issue 2: Formation of a Dark, Tarry Residue
| Potential Cause | Troubleshooting Steps |
| Reaction Overheating | The Vilsmeier-Haack reaction is exothermic. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to effectively manage the reaction temperature. |
| Presence of Impurities | Use high-purity, purified starting materials and anhydrous solvents to minimize side reactions that can lead to polymerization and tar formation. |
Issue 3: Multiple Products Observed on TLC
| Potential Cause | Troubleshooting Steps |
| Side Reactions | While formylation at the C4 position is strongly preferred for 1,3-dimethylpyrazole, side reactions such as di-formylation can occur. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote the formation of side products. |
| Product or Starting Material Decomposition | Ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily long, as this can lead to decomposition. |
| Difficult Product Isolation | If the product has some water solubility, saturate the aqueous layer with brine (saturated NaCl solution) during extraction to improve partitioning into the organic layer. If emulsions form during extraction, allow the mixture to stand or add a small amount of brine to help break the emulsion. |
Data Presentation
Table 1: Impact of Reaction Parameters on the Yield of Pyrazole-4-carbaldehydes in Vilsmeier-Haack Reactions
| Parameter | Variation | General Impact on Yield | Notes |
| Temperature | Low (0-25 °C) | May result in slow reaction rates and incomplete conversion. | Optimal for highly activated substrates. |
| Moderate (25-80 °C) | Generally provides a good balance of reaction rate and product stability. | A common temperature range for many pyrazole formylations. | |
| High (>80 °C) | Can increase the reaction rate but may also lead to decomposition of the Vilsmeier reagent and the product, resulting in lower yields and tar formation.[2] | May be necessary for less reactive substrates, but requires careful monitoring. | |
| POCl₃:DMF Ratio | 1:1 | Standard ratio for the formation of the Vilsmeier reagent. | |
| Excess DMF | DMF is often used as the solvent, so it is typically in large excess. | ||
| Excess POCl₃ | A slight excess of POCl₃ (e.g., 1.1-1.5 equivalents relative to the substrate) can help drive the reaction to completion. A large excess may lead to side reactions. | ||
| Reaction Time | Short (1-2 hours) | May be insufficient for complete conversion, especially at lower temperatures. | |
| Moderate (2-6 hours) | Often sufficient for achieving high yields with moderately reactive substrates. | Reaction progress should be monitored by TLC. | |
| Long (>6 hours) | Can lead to the formation of byproducts and decomposition, especially at elevated temperatures. | ||
| Work-up Conditions | Quenching on ice | Essential for controlling the exothermic hydrolysis of the reaction intermediate. | |
| Neutralization with a weak base (e.g., NaHCO₃, NaOAc) | Gentle neutralization is crucial to prevent product decomposition. |
Experimental Protocols
Synthesis of 1,3-dimethylpyrazole (Starting Material)
A common method for the synthesis of 1,3-dimethylpyrazole is the condensation of a β-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis.
Materials:
-
Methylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylhydrazine in ethanol and cool the solution in an ice bath.
-
Slowly add acetylacetone dropwise to the cooled methylhydrazine solution with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 2-4 hours.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation to separate the desired 1,3-dimethylpyrazole from any 1,5-dimethylpyrazole isomer.
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
Materials:
-
1,3-dimethylpyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous (optional, as a solvent)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
1. Vilsmeier Reagent Preparation: a. To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF. b. Cool the flask in an ice bath to 0-5 °C. c. Slowly add POCl₃ (1.2 equivalents relative to 1,3-dimethylpyrazole) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. d. Stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
2. Formylation Reaction: a. Dissolve 1,3-dimethylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. b. Add the solution of 1,3-dimethylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. d. Monitor the reaction progress by TLC until the starting material is consumed.
3. Work-up and Purification: a. Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. b. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. c. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine (2 x volume of the aqueous layer). e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. f. The crude 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Key parameters for reaction optimization.
References
Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining this key intermediate in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde?
A1: Common impurities can arise from the synthesis process, which often involves a Vilsmeier-Haack reaction. Potential impurities include:
-
Unreacted starting materials: Depending on the synthetic route, these may include 1,3-dimethylpyrazole.
-
Side products: Byproducts from the Vilsmeier-Haack reaction can be present.
-
Oxidation product: The aldehyde can oxidize to the corresponding carboxylic acid, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, especially upon prolonged exposure to air.
-
Residual solvents: Solvents used in the synthesis and workup, such as dimethylformamide (DMF) or ethyl acetate, may be present.
Q2: My compound appears as a yellow to brown solid. Is this normal?
A2: Pure 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is typically a white to pale-yellow solid. A yellow or brown coloration often indicates the presence of impurities. Purification is recommended to remove these colored impurities.
Q3: I am observing streaking on my silica gel TLC plate when analyzing the crude product. What could be the cause?
A3: Streaking of polar compounds like 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde on silica gel TLC is common due to strong interactions with the acidic silica. This can be mitigated by adding a small amount of a polar solvent modifier to the eluent, such as a few drops of triethylamine or methanol, to improve the spot shape.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound is precipitating from the solution above its melting point. | - Ensure the initial dissolution is in the minimum amount of hot solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent system with a lower boiling point. |
| Low Recovery | - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used for dissolution. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system like ethyl acetate/petroleum ether or ethyl acetate/hexanes is often effective. - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals are still colored | Colored impurities are co-precipitating with the product. | - Perform a hot filtration of the dissolved crude product to remove insoluble impurities. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | The solvent system (mobile phase) is not optimized. | - Use TLC to determine an optimal solvent system that gives a good separation between the product and impurities (an Rf of ~0.3 for the product is a good starting point). - A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. |
| Compound is stuck on the column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Product elutes with impurities | Impurities have similar polarity to the product in the chosen solvent system. | - Try a different solvent system. For example, if using hexane/ethyl acetate, consider dichloromethane/methanol. - Ensure the column is not overloaded with the crude material. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping | The liquid is superheating and boiling unevenly. | - Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. - Ensure a slow and steady heating rate. |
| Decomposition | The distillation temperature is too high. | - Reduce the pressure of the vacuum system to lower the boiling point of the compound. - Use a nomograph to estimate the boiling point at different pressures. |
| Product solidifies in the condenser | The condenser is too cold, causing the product to solidify and block the distillation path. | - For compounds with a melting point above room temperature, it may be necessary to run the condenser with room temperature water or no water at all, depending on the boiling point of the compound. |
Data Presentation
The following table summarizes the effectiveness of different purification techniques for pyrazole-4-carbaldehydes based on literature for similar compounds. The actual yield and purity for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde may vary depending on the nature and quantity of impurities in the crude material.
| Purification Technique | Typical Purity Achieved | Typical Yield Range | Notes |
| Recrystallization | >98% | 60-85% | Effective for removing less soluble and more soluble impurities. Yield is dependent on the solubility difference at high and low temperatures. |
| Column Chromatography | >99% | 50-80% | Can provide very high purity but may be lower yielding due to product loss on the column. Best for removing impurities with similar polarity. |
| Vacuum Distillation | >97% | 70-90% | Good for removing non-volatile impurities and high-boiling solvents. Risk of thermal decomposition if the temperature is too high. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Petroleum Ether
This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for the recrystallization of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.[1]
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Dissolution: In a fume hood, dissolve the crude 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in a minimal amount of hot ethyl acetate in an Erlenmeyer flask. Add the solvent portion-wise while heating the mixture on a hot plate with stirring until the solid is fully dissolved.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then gently reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.
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Column Packing: In a fume hood, pack a glass column with silica gel using the chosen eluent. Ensure the silica gel bed is well-compacted and free of air bubbles.
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Sample Loading: Dissolve the crude 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. If the separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in hexanes).
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
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Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Protocol 3: Vacuum Distillation
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Apparatus Setup: Assemble a vacuum distillation apparatus in a fume hood. Use a magnetic stirrer and a stir bar in the round-bottom flask. Ensure all glass joints are properly sealed with vacuum grease.
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Pressure and Temperature Estimation: Use a pressure-temperature nomograph to estimate the boiling point of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde at a reduced pressure. For example, a compound with a boiling point of 200°C at atmospheric pressure will boil at a significantly lower temperature under vacuum.
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Distillation: Begin stirring and apply vacuum to the system. Once the desired pressure is reached and stable, slowly heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the fraction that distills at the expected temperature and pressure. Discard any initial lower-boiling fractions which may contain residual solvents.
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Cooling: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
Mandatory Visualizations
Caption: General workflow for the purification of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Caption: Decision tree for selecting a purification technique based on impurity type.
References
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Vilsmeier-Haack formylation of pyrazoles. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental process, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired 4-Formylpyrazole
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Question: I am not getting any, or very little, of my desired formylated pyrazole product. What could be the issue?
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Answer: Low or no product yield is a common issue that can be attributed to several factors, primarily related to the reagents and reaction conditions.
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Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture. Any water present in the glassware or reagents will lead to its decomposition.[1]
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Solution: Ensure all glassware is rigorously dried, either by flame-drying or oven-drying before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). It is also recommended to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
-
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Insufficiently Reactive Substrate: The electronic properties of the substituents on the pyrazole ring significantly influence its reactivity. Electron-withdrawing groups can deactivate the ring, making the formylation difficult.
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Solution: For less reactive pyrazole derivatives, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.[1]
-
-
Product Decomposition during Work-up: The formylated pyrazole product may be sensitive to the work-up conditions.
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Solution: Perform the aqueous work-up at low temperatures, for instance, by carefully pouring the reaction mixture onto crushed ice. Neutralize the mixture gently with a mild base like sodium bicarbonate or sodium acetate solution.[1]
-
-
Issue 2: Multiple Products Observed on TLC
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Question: My TLC plate shows multiple spots, indicating the presence of several side products. What are the likely side reactions and how can I minimize them?
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Answer: The formation of multiple products is a strong indication of competing side reactions. The following are common side reactions in the Vilsmeier-Haack formylation of pyrazoles:
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Di-formylation: Although formylation at the C4 position is generally preferred, excessive Vilsmeier reagent or harsh reaction conditions can lead to the introduction of a second formyl group at other available positions on the pyrazole ring.[1]
-
Solution: Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess should be avoided if di-formylation is observed.[1]
-
-
Chlorination: The Vilsmeier reagent can also act as a chlorinating agent, especially at higher temperatures. This can lead to the chlorination of the pyrazole ring or substituents. For instance, a hydroxyl group can be substituted by a chlorine atom.
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Solution: Maintain strict temperature control. If chlorination is a problem, try running the reaction at a lower temperature for a longer duration.
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Formation of Pyrazolo[3,4-b]pyridines: In some cases, particularly with acetamidopyrazoles, an intramolecular cyclization can occur, leading to the formation of fused pyrazolo[3,4-b]pyridine structures.
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Dealkylation: At elevated temperatures, dealkylation of N-substituted pyrazoles can occur.
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Solution: If dealkylation is observed, it is crucial to reduce the reaction temperature and monitor the reaction time carefully.
-
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Formation of Tarry Residues: The appearance of a dark, tarry residue suggests polymerization or decomposition of the starting material or product.
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Cause: This is often due to overheating of the exothermic reaction or the presence of impurities.[1]
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Solution: Strict temperature control is essential, especially during the formation of the Vilsmeier reagent and the addition of the pyrazole substrate. Using an ice bath is highly recommended.[1] Additionally, ensure the use of high-purity starting materials and anhydrous solvents.[1]
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Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction on pyrazoles?
A1: The reaction proceeds in two main stages. First, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent, a chloroiminium salt. Subsequently, the electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an intermediate which, upon hydrolysis during work-up, yields the formylated pyrazole. The formylation typically occurs at the C4 position of the pyrazole ring.[2]
Q2: How can I monitor the progress of the reaction?
A2: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched (e.g., with a few drops of water or a dilute base solution), extracted with an appropriate organic solvent, and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the key safety precautions for this reaction?
A3: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and the reaction to form it is exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the reaction mixture with ice/water should be done slowly and cautiously to control the exothermic nature of this step.
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of 5-chloro-1,3-dialkyl-1H-pyrazole-4-carbaldehyde, illustrating the importance of optimizing temperature and reagent stoichiometry.
| Entry | Substrate | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Chloro-1,3-dialkylpyrazole | 1 : 2 : 2 | 70 | 2 | 0 | [3] |
| 2 | 5-Chloro-1,3-dialkylpyrazole | 1 : 2 : 2 | 120 | 2 | 32 | [3] |
| 3 | 5-Chloro-1,3-dialkylpyrazole | 1 : 5 : 2 | 120 | 2 | 55 | [3] |
| 4 | 5-Chloro-1,3-dialkylpyrazole | 1 : 6 : 4 | 120 | 2 | 75 | [3] |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of a Pyrazole Derivative
This is a representative protocol and may require optimization for different substrates.
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Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (X equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (Y equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to an hour. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
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Formylation Reaction: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable anhydrous solvent (e.g., dichloromethane). Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
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Reaction Progression: After the addition is complete, the reaction mixture may be stirred at low temperature, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Basify the aqueous solution to a pH of 7-8 by the slow addition of a suitable base (e.g., saturated sodium bicarbonate solution, sodium hydroxide solution).
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Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General mechanism of the Vilsmeier-Haack formylation of pyrazoles.
References
Overcoming low reactivity of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the reactivity of this versatile heterocyclic aldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and provides guidance on how to resolve them.
Q1: My Knoevenagel condensation with 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is sluggish or failing. What are the likely causes and how can I improve the reaction?
A1: Low reactivity in Knoevenagel condensations with this substrate is a common challenge. The electron-donating nature of the 1,3-dimethylpyrazole ring can reduce the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack by active methylene compounds.
Troubleshooting Steps:
-
Catalyst Selection: Standard basic catalysts like piperidine may not be sufficient. Consider using a more effective catalyst system. Ammonium carbonate has been shown to be a mild and efficient catalyst for this transformation, particularly in aqueous media.
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Solvent System: The choice of solvent can significantly impact the reaction rate. A mixture of water and ethanol (1:1) has proven effective, as it can improve the solubility of both the pyrazole aldehyde and the catalyst.
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Reaction Conditions: If the reaction is slow at room temperature, consider moderate heating. However, be cautious as excessive heat can lead to decomposition. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[1]
-
Green Chemistry Approach: For an environmentally friendly and often efficient alternative, consider using ultrasound irradiation in an aqueous medium with a suitable catalyst.
Q2: I am observing low yields in my Claisen-Schmidt condensation to form pyrazole-based chalcones. How can I optimize this reaction?
A2: The Claisen-Schmidt condensation, which is a type of crossed aldol condensation, can also be affected by the reduced electrophilicity of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting Steps:
-
Base Selection: A strong base is typically required. Aqueous sodium hydroxide (NaOH) is a common and effective choice.
-
Reaction Medium: Poly(ethylene glycol) (PEG-400) can be an excellent "green" alternative to traditional volatile organic solvents and has been shown to give good to excellent yields of chalcones from pyrazole aldehydes.[2]
-
Stoichiometry: Ensure an equimolar ratio of the pyrazole aldehyde and the acetophenone derivative.
-
Temperature Control: This reaction is often carried out at room temperature. If the reaction is slow, gentle heating can be applied, but monitor for side product formation.
Q3: My Wittig reaction with 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is not proceeding as expected. What could be the issue?
A3: The Wittig reaction is generally robust, but the reactivity of both the ylide and the aldehyde can influence the outcome. The relatively lower electrophilicity of the pyrazole aldehyde might be a contributing factor.
Troubleshooting Steps:
-
Ylide Generation: Ensure complete formation of the phosphonium ylide. The choice of base is critical; strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used. The reaction should be performed under anhydrous and inert conditions (e.g., dry THF under nitrogen).
-
Ylide Stability: If using a stabilized ylide, it will be less reactive, which could exacerbate the issue of the aldehyde's lower reactivity. In such cases, heating the reaction mixture may be necessary. For non-stabilized ylides, the reaction is typically faster and can be run at lower temperatures.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. If there is no conversion at room temperature, gradually increase the temperature. Prolonged reaction times might be necessary.
-
Alternative Olefination Methods: If the Wittig reaction continues to be problematic, consider alternative methods like the Horner-Wadsworth-Emmons (HWE) reaction, which often offers higher E-selectivity and easier removal of byproducts.
Q4: I am having difficulty with the reductive amination of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. What are some common pitfalls and solutions?
A4: Reductive amination involves the formation of an imine followed by its reduction. Issues can arise at either of these stages.
Troubleshooting Steps:
-
Imine Formation: This step is often acid-catalyzed to protonate the carbonyl oxygen and activate the aldehyde. A catalytic amount of a weak acid like acetic acid is typically sufficient. The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards imine formation.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for the imine. However, if the imine is not being reduced efficiently, a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used. NaBH(OAc)₃ is particularly useful for one-pot reductive aminations as it does not readily reduce the aldehyde.
-
One-Pot vs. Stepwise Procedure: If a one-pot procedure is failing, consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control over the reaction.
-
Purity of Reactants: Ensure the aldehyde and amine are pure, as impurities can interfere with the reaction.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for key reactions involving pyrazole aldehydes to aid in the selection of optimal experimental conditions.
Table 1: Knoevenagel Condensation of Pyrazole Aldehydes with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ammonium Carbonate (20 mol%) | Water:Ethanol (1:1) | Reflux | 10 | 92 | [3] |
| Ammonium Carbonate (20 mol%) | Water:Ethanol (1:1) | Sonication | 8 | 90 | [3] |
| Piperidine | Ethanol | Reflux | 120 | 75 | [4] |
| None | Water | Reflux | 60 | 35 | [3] |
Table 2: Claisen-Schmidt Condensation for Pyrazole-Based Chalcone Synthesis
| Aldehyde Reactant | Ketone Reactant | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | NaOH (20%) | PEG-400 | 2-3 | 85-95 | [2] |
| 4-formyl pyrazole derivatives | 4-morpholinoacetophenone | aq. KOH | Ethanol | Room Temp | 70 | [5] |
Experimental Protocols
This section provides detailed methodologies for key reactions discussed in the troubleshooting guide.
Protocol 1: Knoevenagel Condensation using Ammonium Carbonate
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Reactant Preparation: In a round-bottom flask, combine the 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1.2 mmol), and ammonium carbonate (0.2 mmol) in a 1:1 mixture of water and ethanol (10 mL).
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Reaction: Stir the mixture at reflux for 10-15 minutes or place it in an ultrasonic bath for 8-12 minutes at room temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis in PEG-400
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Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the desired acetophenone derivative (1 mmol) in PEG-400 (10 mL).
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Base Addition: To this stirring solution, slowly add a 20% aqueous solution of sodium hydroxide (1 mL).
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Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
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Workup: Once the reaction is complete, pour the mixture into ice-cold water with constant stirring.
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Isolation: The chalcone product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.[2]
Visualizations
The following diagrams illustrate key concepts and workflows related to the reactivity of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. epa.oszk.hu [epa.oszk.hu]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
Optimizing reaction conditions for derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for optimizing reaction conditions for derivatives of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde?
A1: The most prevalent methods are the Vilsmeier-Haack formylation of the corresponding N-alkylated pyrazole and the oxidation of (1,3-dimethyl-1H-pyrazol-4-yl)methanol.[1][2][3] The Vilsmeier-Haack reaction involves treating the pyrazole derivative with a formylating agent like a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4]
Q2: What are the typical reaction types this aldehyde undergoes?
A2: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate used in a wide range of reactions, including:
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Condensation Reactions: Such as Aldol and Knoevenagel condensations, reacting with active methylene compounds.[2][5]
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Reductive Amination: To form various substituted amines.[6][7]
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Oxidation: To yield the corresponding carboxylic acid.[2][3]
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Multicomponent Reactions: Serving as a key building block in the synthesis of complex heterocyclic scaffolds.[8][9]
Q3: I am having trouble purifying my pyrazole derivative. Are there any general tips?
A3: A common and effective method for purifying pyrazoles is through the formation of acid addition salts.[10][11] By dissolving the crude product in a suitable organic solvent (like acetone or ethanol) and adding an acid (such as phosphoric acid or oxalic acid), the corresponding pyrazole salt will often precipitate or crystallize, allowing for separation from non-basic impurities.[11] The purified free base can then be regenerated by neutralization. Standard techniques like recrystallization, often using solvent systems like ethyl acetate/petroleum ether, are also widely used.[12]
Q4: What safety precautions should I take when working with 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde?
A4: According to its hazard classification, 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is harmful if swallowed, in contact with skin, or inhaled.[13] It causes skin and serious eye irritation and may cause respiratory irritation.[13] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
Q: My reductive amination reaction with 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is giving a very low yield of the desired amine. How can I troubleshoot this?
A: Low yields in reductive amination are a common issue. The problem can often be traced to inefficient imine formation or issues with the reduction step. Follow this systematic approach to identify and solve the problem.
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Confirm Imine Formation: The first step is the formation of an imine between the aldehyde and the amine. This equilibrium can be unfavorable.
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Monitor the reaction: Use TLC or ¹H NMR to check for the disappearance of the aldehyde and the appearance of the imine. The imine proton signal in NMR is typically distinct.[14]
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Add an acid catalyst: Catalytic amounts of an acid, like acetic acid (AcOH), can significantly promote imine formation.[14][15]
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Remove water: The formation of an imine generates water. Using a drying agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water can drive the equilibrium forward.
-
-
Optimize the Reduction Step:
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Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent that can prematurely reduce your starting aldehyde.[7][14] Consider using a milder reagent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
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Staged Addition: If using NaBH₄, allow the imine to form completely before adding the reducing agent. This can be done by stirring the aldehyde and amine together for an hour or two (with acid catalysis) before cooling the mixture and adding the borohydride.[6]
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Check for Aldehyde Reduction: Monitor the reaction for the unwanted formation of (1,3-dimethyl-1H-pyrazol-4-yl)methanol. If this is a major side product, you need to switch to a milder reducing agent or adjust the timing of its addition.[14]
-
-
Consider a One-Pot Method: Many protocols successfully perform the reaction in a single pot where the imine is formed and reduced in situ. This is often effective with NaBH₃CN or NaBH(OAc)₃ as the reducing agent, as they can be present from the start of the reaction.[6][7]
Issue 2: Multiple Products in Aldol Condensation
Q: I am attempting an Aldol condensation and getting a mixture of the aldol addition product and the condensed α,β-unsaturated product, along with unreacted starting material. How can I control the outcome?
A: The Aldol reaction can yield either the β-hydroxy aldehyde (addition product) or the α,β-unsaturated aldehyde (condensation product). Controlling the outcome depends primarily on the reaction temperature.[5]
-
To Isolate the Aldol Addition Product:
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Low Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) without heating. This favors the initial addition reaction and disfavors the subsequent elimination (dehydration) step.
-
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To Obtain the Aldol Condensation Product:
-
Heat the Reaction: Heating the reaction mixture is the most common way to promote the elimination of water to form the conjugated C=C double bond.[5] If you see "heat" or reflux conditions in a protocol, the condensation product is almost always the target.[5]
-
Ensure Complete Reaction: If you are still seeing starting material, the initial enolate formation or the subsequent nucleophilic attack may be inefficient. Ensure you are using a sufficiently strong base to deprotonate the α-carbon of your other reactant.
-
-
Troubleshooting Crossed Aldol Reactions:
-
When reacting 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (which cannot form an enolate itself) with an enolizable ketone or aldehyde, you should, in theory, get a single major product.[16]
-
If you are observing self-condensation of your reaction partner, it may be reacting with itself before reacting with the pyrazole carbaldehyde. Try adding the enolizable component slowly to a solution of the base and the pyrazole carbaldehyde to keep its concentration low and favor the crossed reaction.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different parameters can affect reaction outcomes. This data is representative and should be used as a starting point for your own optimization studies.
Table 1: Optimization of a Multicomponent Reaction (MCR) Involving a Pyrazole Carbaldehyde Derivative (Based on data for a similar system[8])
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Water | 100 | 16 | 0 |
| 2 | Sc(OTf)₃ (10) | Toluene | 100 | 10 | 65 |
| 3 | In(OTf)₃ (10) | Toluene | 100 | 12 | 52 |
| 4 | Yb(OTf)₃ (10) | Toluene | 100 | 12 | 60 |
| 5 | La(OTf)₃ (10) | Toluene | 100 | 8 | 92 |
| 6 | La(OTf)₃ (10) | CH₃CN | 80 | 12 | 75 |
| 7 | La(OTf)₃ (10) | THF | 65 | 15 | 45 |
| 8 | La(OTf)₃ (5) | Toluene | 100 | 10 | 80 |
| 9 | La(OTf)₃ (20) | Toluene | 100 | 8 | 85 |
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,3-Dimethyl-1H-pyrazole
This protocol describes the synthesis of the title compound.
Materials:
-
1,3-Dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C. This forms the Vilsmeier reagent.
-
After the addition is complete, add 1,3-Dimethyl-1H-pyrazole to the mixture dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat it to 90-100 °C for several hours. Monitor the reaction progress using TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the acidic solution by slowly adding a cold aqueous solution of NaOH until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, which can be further purified by distillation or recrystallization.
Protocol 2: Reductive Amination with a Primary Amine
This protocol describes a general one-pot procedure for reacting the aldehyde with a primary amine.
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (AcOH) (catalytic amount, ~0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and the primary amine in DCM.
-
Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add NaBH(OAc)₃ to the mixture in portions. Be aware of potential gas evolution.
-
Stir the reaction at room temperature overnight or until TLC analysis indicates the complete consumption of the starting material/imine intermediate.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude secondary amine, which can be purified by column chromatography or crystallization.
Mandatory Visualizations
Caption: General workflow for a one-pot reductive amination reaction.
Caption: Troubleshooting logic for low yield in reductive amination.
Caption: Relationship between temperature and product outcome in Aldol reactions.
References
- 1. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | C6H8N2O | CID 847285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Pyrazole-4-carbaldehyde Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of pyrazole-4-carbaldehyde, primarily focusing on the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole-4-carbaldehyde?
A1: The Vilsmeier-Haack reaction is a widely documented and effective method for the formylation of pyrazoles at the 4-position.[1][2][3][4] This reaction typically involves treating a substituted pyrazole or a hydrazone precursor with a Vilsmeier reagent, which is commonly prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][2][3]
Q2: Why is pyrazole-4-carbaldehyde an important intermediate?
A2: Pyrazole-4-carbaldehyde and its derivatives are crucial building blocks in medicinal chemistry and materials science.[5] They serve as precursors for a wide range of heterocyclic compounds that have shown diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiparasitic properties.[2][5][6][7]
Q3: What level of purity is typically required for pyrazole-4-carbaldehyde in subsequent reactions?
A3: For most applications in pharmaceutical and agrochemical research, a high purity level of 97% or greater is recommended.[8] This high purity ensures predictable reaction kinetics and minimizes the formation of unwanted byproducts in subsequent synthetic steps.[8]
Q4: How can I confirm the successful synthesis and purity of my product?
A4: The structure and purity of synthesized pyrazole-4-carbaldehyde can be confirmed using a combination of analytical techniques. These include Thin Layer Chromatography (TLC) for monitoring reaction completion and purity, and spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR for structural elucidation.[1][2][3][9] Mass spectrometry can also be used to confirm the molecular weight.[6][9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step / Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure that anhydrous DMF is used and that the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[3] Prepare the reagent fresh at a low temperature (e.g., -10 to 0 °C) before adding the pyrazole substrate.[1] |
| Suboptimal Reaction Temperature | The reaction temperature can be critical. If no product is observed at lower temperatures (e.g., 70 °C), cautiously increasing the temperature to 80-120 °C may be necessary, depending on the substrate's reactivity.[3][5] Monitor the reaction by TLC to avoid decomposition. |
| Insufficient Reagent Stoichiometry | An excess of the Vilsmeier reagent is often required. Using a 3- to 6-fold excess of both POCl₃ and DMF relative to the pyrazole substrate can significantly improve yields.[3][5] |
| Poorly Reactive Substrate | Pyrazoles with strong electron-withdrawing groups may exhibit low reactivity.[5] In such cases, longer reaction times (e.g., up to 24 hours) or higher temperatures may be needed to drive the reaction to completion.[1][5] |
| Product Loss During Workup | The product can be lost during neutralization and extraction. After quenching the reaction with ice, carefully neutralize the mixture with a base like sodium bicarbonate or sodium hydroxide.[3][6] Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). |
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
| Potential Cause | Troubleshooting Step / Solution |
| Incomplete Reaction | A spot corresponding to the starting material remains. Increase the reaction time or temperature to ensure full conversion. |
| Formation of Side Products | The Vilsmeier-Haack reaction can sometimes lead to side products. For instance, if the starting material has a hydroxyl group, it might be substituted by a chlorine atom.[5][10] Side reactions like dehydrochlorination can also occur with certain substrates.[5] |
| Purification Issues | The crude product often requires purification. Flash column chromatography using a silica gel stationary phase is a common and effective method for isolating the desired pyrazole-4-carbaldehyde.[1][3] An appropriate solvent system (e.g., ethyl acetate/petroleum ether or ethyl acetate/hexane) should be determined via TLC. |
Comparative Data: Vilsmeier-Haack Reaction Conditions
The optimal conditions for the Vilsmeier-Haack formylation can vary significantly depending on the specific pyrazole substrate. The following table summarizes conditions reported in the literature for different substrates.
| Substrate | Molar Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 1 : 4 : 4 | 70 | 24 | 48 | [1] |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 4 : 6 | 120 | 1 | 92 | [5] |
| Hydrazones (general) | 1 : 3 : (solvent) | 80-90 | 4 | Good | [3] |
| N1-(1-phenylethylidene)benzohydrazide | 1 : 3 : (solvent) | 60-65 | 4 | - | [6] |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting low yield issues.
Caption: General experimental workflow for pyrazole-4-carbaldehyde synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Key Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a generalized procedure based on common methodologies for the synthesis of 1,3-disubstituted-pyrazole-4-carbaldehydes from hydrazone precursors.[3][6]
Materials and Equipment:
-
Appropriately substituted hydrazone (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice bath
-
Crushed ice
-
Sodium hydroxide or Sodium bicarbonate solution for neutralization
-
Ethyl acetate or other suitable extraction solvent
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the hydrazone (1.0 mmol) in anhydrous DMF (4 mL).
-
Vilsmeier Reagent Formation and Addition: Cool the solution in an ice bath. To this stirred solution, add phosphorus oxychloride (3.0 mmol) dropwise, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 80-90 °C.[3] Maintain this temperature for approximately 4 hours, monitoring the reaction's progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous mixture by slowly adding a dilute sodium hydroxide or saturated sodium bicarbonate solution until the pH is approximately 7-8.[3][6] A precipitate of the crude product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. If no solid forms, perform a liquid-liquid extraction. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers (or dissolve the filtered solid in a suitable solvent), wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure pyrazole-4-carbaldehyde.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 8. nbinno.com [nbinno.com]
- 9. jpsionline.com [jpsionline.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for increasing the purity of synthesized 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde?
When synthesizing 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, particularly via the common Vilsmeier-Haack formylation of 1,3-dimethylpyrazole, several impurities can arise:
-
Unreacted Starting Materials: Residual 1,3-dimethylpyrazole may be present if the reaction has not gone to completion.
-
Vilsmeier Reagent Residues: Decomposition products of the Vilsmeier reagent (formed from DMF and a chlorinating agent like POCl₃) can contaminate the crude product. It is crucial to perform the reaction under anhydrous conditions to prevent premature decomposition of the reagent.
-
Side-Reaction Products: Although formylation at the C4 position is strongly preferred, minor regioisomers or products from unintended side reactions, such as di-formylation or dehydrochlorination of intermediates, can occur.
-
Solvent and Reagent Residues: Solvents used in the reaction and work-up (e.g., DMF, ethyl acetate, hexane) may be present in the crude product.
Q2: Which purification techniques are most effective for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde?
The most commonly employed and effective purification techniques for this compound are recrystallization and column chromatography. An alternative method involving the formation of an acid addition salt can also be utilized for purification. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. A successful purification will show a single spot for the final product with an Rf value distinct from the spots of the impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent system will dissolve the crude 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde at an elevated temperature but will have low solubility for it at cooler temperatures, allowing the pure compound to crystallize out while impurities remain in the mother liquor.
Troubleshooting Common Recrystallization Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | - Use a lower-boiling point solvent or solvent mixture.- Add a small amount of additional hot solvent to decrease saturation.- Ensure slow cooling to allow for proper crystal lattice formation.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not sufficiently concentrated. | - Partially evaporate the solvent to increase the concentration.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until turbidity persists. A common combination is ethyl acetate and hexane.[1] |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that this may slightly reduce the overall yield. |
| Low Recovery of Purified Product | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath to maximize precipitation.- Ensure the filtration apparatus is pre-heated during hot filtration to prevent the product from crystallizing on the filter paper. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Troubleshooting Common Column Chromatography Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compounds (Overlapping Bands) | The solvent system (eluent) is too polar or not polar enough. The column was not packed properly. The column was overloaded with the crude product. | - Optimize the eluent system using TLC. A good starting point for pyrazole carbaldehydes is a mixture of ethyl acetate and hexane.[2] Adjust the ratio to achieve good separation of spots on the TLC plate.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude product for the size of the column. |
| Streaking or Tailing of Bands | The compound is too soluble in the mobile phase. The compound is interacting too strongly with the stationary phase. The sample is acidic or basic. | - Decrease the polarity of the eluent.- Add a small amount of a polar solvent (like methanol) to the eluent if the compound is highly polar.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to improve the peak shape. |
| Cracking of the Silica Gel Bed | The column ran dry. The heat of adsorption of the solvent caused cracks. | - Never let the solvent level drop below the top of the silica gel.- Pack the column with a slurry of silica gel in the eluent to dissipate heat. |
Purity Enhancement Strategies: A Comparative Overview
While specific quantitative data for the purity of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde after each purification method is not extensively published in comparative studies, the following table summarizes the expected outcomes and applicability of each technique. A purity of 99% has been reported for this compound.[3]
| Purification Method | Principle | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | High (>98%) | Cost-effective, scalable, can yield very pure crystals. | Not suitable for oily or non-crystalline compounds, potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Very High (>99%) | Applicable to a wide range of compounds (including oils), can separate complex mixtures. | More expensive due to solvent and stationary phase costs, can be time-consuming, may be less scalable than recrystallization. |
| Acid Addition Salt Formation | Conversion of the basic pyrazole to a salt, which can be crystallized, followed by neutralization to regenerate the pure pyrazole. | High (>98%) | Effective for removing non-basic impurities. | Requires an additional reaction and neutralization step, may not be suitable for acid-sensitive compounds. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol is adapted from a procedure used for a similar pyrazole derivative.[4]
-
Dissolution: In a fume hood, place the crude 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Induce Crystallization: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise with gentle swirling until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: In a fume hood, pack a glass column with silica gel as a slurry in hexane.
-
Load the Sample: Dissolve the crude 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and experimental workflows for the purification of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Caption: Troubleshooting workflow for the purification of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Caption: Overview of purification methods for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
References
Challenges in the scale-up synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, with a particular focus on challenges encountered during scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, particularly when transitioning from laboratory to larger-scale production.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Incomplete Reaction: Reaction time may be too short. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and high-purity, fresh reagents (POCl₃ and DMF).[1] 2. Gradually and carefully increase the reaction temperature, monitoring for any uncontrolled exotherm.[1] 3. Monitor the reaction progress using TLC or GC until the starting material is consumed.[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to polymerization and degradation.[2] 2. Presence of Impurities: Impurities in the starting materials can catalyze side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and addition of the pyrazole substrate. For scale-up, ensure the reactor has adequate cooling capacity.[2][3] 2. Use purified starting materials and anhydrous solvents. |
| Exothermic Runaway During Scale-Up | 1. Rapid Addition of Reagents: Adding POCl₃ to DMF too quickly generates heat faster than it can be dissipated.[3] 2. Inadequate Cooling: The cooling system of the reactor may not be sufficient for the larger reaction volume. | 1. Add POCl₃ dropwise or in portions, with vigorous stirring and careful temperature monitoring.[2] 2. Ensure the reactor's cooling system is appropriately sized for the scale of the reaction. Consider using a jacketed reactor with a circulating coolant. |
| Difficult Product Isolation/Purification | 1. Formation of Emulsions During Work-up: The presence of DMF and salts can lead to stable emulsions. 2. Co-precipitation of Impurities: Byproducts may crystallize with the desired product. | 1. Use brine washes to break emulsions. Consider alternative work-up procedures, such as direct extraction with a suitable solvent before quenching. 2. Optimize the recrystallization solvent system. A multi-solvent system may be necessary. For large-scale purification, consider fractional distillation under reduced pressure if the product is thermally stable. |
| Formation of Byproducts | 1. Di-formylation: Excess Vilsmeier reagent can lead to the formation of a di-formylated product. 2. Reaction at Other Ring Positions: Although less common for this substrate, side reactions at other positions on the pyrazole ring can occur under harsh conditions. | 1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents).[4] 2. Maintain optimal reaction temperature and avoid prolonged reaction times at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde?
The most widely used method is the Vilsmeier-Haack reaction.[5] This involves the formylation of 1,3-dimethylpyrazole using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][6]
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
The primary safety concern is the highly exothermic nature of the reaction between DMF and POCl₃ to form the Vilsmeier reagent.[3] This can lead to a thermal runaway if the heat generated is not effectively managed, especially in large-scale reactors. Both phosphorus oxychloride and the Vilsmeier reagent are corrosive and moisture-sensitive.[1]
Q3: How can the exothermic nature of the reaction be controlled during scale-up?
Effective thermal management is crucial. Key strategies include:
-
Slow, controlled addition of POCl₃ to DMF at a low temperature (typically 0-10 °C).[2]
-
Using a jacketed reactor with an efficient cooling system .
-
Good agitation to ensure uniform temperature distribution and prevent localized hotspots.
-
Monitoring the reaction temperature in real-time with a calibrated probe.
Q4: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole?
The reaction is usually carried out by first preparing the Vilsmeier reagent at a low temperature (0-10 °C). The 1,3-dimethylpyrazole is then added, and the reaction mixture is often allowed to warm to room temperature or gently heated to drive the reaction to completion. Reaction times can vary from a few hours to overnight.
Q5: What are some common challenges in the purification of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde at a large scale?
On a large scale, purification by column chromatography can be impractical. Common methods for purifying pyrazole derivatives at scale include:
-
Recrystallization: Finding a suitable solvent system is key.
-
Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method.
-
Acid-base extraction: Pyrazoles can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting.
Experimental Protocols
Laboratory-Scale Synthesis
1. Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]
-
Stir the mixture at 0 °C for 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 1,3-dimethylpyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Scale-Up Synthesis Considerations
1. Reagent Addition and Temperature Control:
-
Use a jacketed reactor with a calibrated temperature probe and an efficient overhead stirrer.
-
Charge the reactor with anhydrous DMF and cool to 0-5 °C.
-
Add POCl₃ via a dosing pump at a slow, controlled rate to maintain the internal temperature below 10 °C.
-
After the Vilsmeier reagent formation, add the 1,3-dimethylpyrazole solution at a controlled rate, again maintaining a low temperature.
2. Reaction and Monitoring:
-
After the addition is complete, the reaction may be heated to a moderate temperature (e.g., 40-60 °C) to ensure complete conversion. The optimal temperature should be determined through process development studies.
-
In-process controls (e.g., HPLC or GC) should be used to monitor the reaction progress and the formation of any byproducts.
3. Work-up and Isolation:
-
The quench and neutralization steps are highly exothermic and must be performed with caution. The reaction mixture should be added slowly to a cooled aqueous solution, or vice versa, with efficient cooling and stirring.
-
For large-scale extractions, a liquid-liquid centrifugal extractor or a similar continuous extraction apparatus can be more efficient than batch extractions.
-
Purification will likely involve recrystallization from a suitable and economical solvent system or vacuum distillation.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for Laboratory vs. Scale-Up Synthesis
| Parameter | Laboratory Scale (e.g., 1-10 g) | Scale-Up (e.g., >1 kg) |
| Reagent Addition | Manual (dropping funnel) | Automated (dosing pump) |
| Temperature Control | Ice bath | Jacketed reactor with circulating coolant |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer |
| Work-up | Batch extraction in a separatory funnel | Continuous extraction or large-scale batch extraction with careful phase separation |
| Purification | Column chromatography, recrystallization | Recrystallization, vacuum distillation |
Table 2: Typical Reagent Stoichiometry
| Reagent | Molar Equivalents (relative to 1,3-dimethylpyrazole) |
| 1,3-Dimethylpyrazole | 1.0 |
| N,N-Dimethylformamide (DMF) | 3.0 - 5.0 (can also be used as a solvent) |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 |
Mandatory Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Caption: Troubleshooting workflow for low yield in the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
References
Avoiding byproduct formation in reactions with 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. The following sections address common issues related to byproduct formation in key synthetic reactions and offer guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where byproduct formation is a concern with 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde?
A1: Byproduct formation is a common concern in several key reactions involving 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, including:
-
Reductive Amination: Formation of over-alkylated products (tertiary amines) and reduction of the aldehyde to an alcohol.
-
Knoevenagel Condensation: Michael addition of a second molecule of the active methylene compound to the initial Knoevenagel product, and self-condensation of the aldehyde.
-
Wittig Reaction: Formation of both (E)- and (Z)-isomers of the desired alkene, and potential side reactions related to the stability of the ylide.
Q2: How can I purify 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and its reaction products?
A2: Purification strategies depend on the specific compound and impurities present. Common methods include:
-
Recrystallization: Effective for solid products. Solvents such as ethyl acetate/petroleum ether or n-hexane can be used.[1]
-
Column Chromatography: A versatile technique for separating products from byproducts and unreacted starting materials.
-
Fractional Distillation (Rectification): Particularly useful for separating isomers, such as the 1,3- and 1,5-dimethylpyrazole isomers that can form during synthesis.[1]
Troubleshooting Guides
Reductive Amination
Reductive amination is a widely used method to synthesize amines from carbonyl compounds. With 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, the primary goal is typically the synthesis of a secondary amine by reaction with a primary amine.
Problem 1: Formation of Tertiary Amine Byproduct (Over-alkylation)
-
Symptom: Your final product mixture contains a significant amount of the tertiary amine, resulting from the reaction of the desired secondary amine product with another molecule of the aldehyde.
-
Cause: The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation reaction.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.5 equivalents) to outcompete the secondary amine for reaction with the aldehyde.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the aldehyde and amine. This keeps the concentration of the secondary amine low during the initial phase of the reaction.
-
One-Pot, Two-Step Procedure: First, allow the imine to form completely by stirring the aldehyde and primary amine together (monitoring by TLC or NMR is recommended). Then, add the reducing agent to reduce the imine to the desired secondary amine.
-
Problem 2: Reduction of the Aldehyde to an Alcohol
-
Symptom: The presence of (1,3-dimethyl-1H-pyrazol-4-yl)methanol in your product mixture.
-
Cause: The reducing agent is reacting directly with the starting aldehyde before it can form an imine with the amine. This is more common with highly reactive reducing agents.
-
Solution:
-
Choice of Reducing Agent: Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).
-
pH Control: Maintain a slightly acidic pH (around 5-6). This protonates the imine to form the more reactive iminium ion, which is preferentially reduced over the aldehyde. A small amount of acetic acid can be added to the reaction mixture.
-
Experimental Protocol: Optimized Reductive Amination
This protocol is designed to minimize over-alkylation and aldehyde reduction.
-
To a solution of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the primary amine (1.2 eq) and acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction at room temperature until the reaction is complete (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Optimized Reductive Amination
Caption: Optimized workflow for reductive amination.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.
Problem: Formation of a Michael Adduct Byproduct
-
Symptom: A higher molecular weight byproduct is observed, corresponding to the addition of a second molecule of the active methylene compound to the α,β-unsaturated product.
-
Cause: The initial Knoevenagel product is an electron-deficient alkene, making it susceptible to a conjugate (Michael) addition by the carbanion of the active methylene compound.
-
Solution:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde and the active methylene compound.
-
Catalyst Choice: Employ a mild and selective catalyst. Ammonium carbonate has been reported to be effective for the Knoevenagel condensation of pyrazole aldehydes with malononitrile in an aqueous ethanol mixture, providing high yields of the desired product with minimal side reactions.[2]
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting aldehyde is consumed to prevent the subsequent Michael addition.
-
Experimental Protocol: Green Knoevenagel Condensation with Malononitrile [2]
-
In a round-bottom flask, combine 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
Stir the mixture for 3-5 minutes.
-
Add ammonium carbonate (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at reflux temperature for the required time (typically short, monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with water, and dry.
Quantitative Data for Knoevenagel Condensation of Pyrazole Aldehydes
The following table summarizes data from a study on the Knoevenagel condensation of various pyrazole aldehydes with malononitrile using ammonium carbonate as a catalyst.[2]
| Aldehyde Substituent (at pyrazole ring) | Solvent | Catalyst (mol%) | Time (min) at Reflux | Yield (%) |
| 1,3-diphenyl | Water:Ethanol (1:1) | 20 | 3 | 95 |
| 3-(4-chlorophenyl)-1-phenyl | Water:Ethanol (1:1) | 20 | 5 | 93 |
| 3-(4-methoxyphenyl)-1-phenyl | Water:Ethanol (1:1) | 20 | 7 | 90 |
Workflow for Green Knoevenagel Condensation
Caption: Green workflow for Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.
Problem: Formation of an Undesired Alkene Isomer ((E) vs. (Z))
-
Symptom: The product is a mixture of (E)- and (Z)-alkenes, or the major product is the undesired isomer.
-
Cause: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide.
-
Solution:
-
For (Z)-alkenes: Use a non-stabilized ylide (e.g., where the group attached to the ylidic carbon is an alkyl group). These ylides are more reactive and typically lead to the kinetic (Z)-product. The reaction should be run under salt-free conditions if possible, as lithium salts can decrease (Z)-selectivity.
-
For (E)-alkenes: Use a stabilized ylide (e.g., where the group attached to the ylidic carbon is an ester, ketone, or cyano group). These ylides are less reactive, and the reaction is often reversible, leading to the thermodynamically more stable (E)-product.
-
Problem 2: Low or No Yield
-
Symptom: The starting aldehyde is consumed, but the desired alkene is not formed in a good yield.
-
Cause:
-
Steric Hindrance: The aldehyde or the ylide may be sterically hindered, slowing down the reaction.
-
Ylide Instability: The ylide may be unstable and decompose before it can react with the aldehyde.
-
Basic Conditions: The base used to generate the ylide might react with other functional groups on the aldehyde.
-
-
Solution:
-
Choice of Base: Use a strong, non-nucleophilic base to generate the ylide, such as n-butyllithium, sodium hydride, or potassium tert-butoxide.
-
Reaction Temperature: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and then add the aldehyde. Allow the reaction to warm to room temperature slowly.
-
One-Pot Procedure: For some substrates, generating the ylide in the presence of the aldehyde can be beneficial, especially if the ylide is unstable.
-
Experimental Protocol: General Wittig Reaction
-
Suspend the phosphonium salt (1.1 eq) in a dry aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Add a strong base (1.1 eq) dropwise to generate the ylide (a color change is often observed).
-
Stir the mixture for 30-60 minutes at that temperature.
-
Add a solution of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in the same dry solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent. The triphenylphosphine oxide byproduct can sometimes be removed by precipitation from a nonpolar solvent or by chromatography.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
References
Validation & Comparative
1H NMR and 13C NMR analysis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various pharmaceutically active compounds. Due to the limited availability of experimental NMR data for this specific molecule in public literature, this guide presents a combination of predicted spectral data for the target compound and experimental data for a closely related analogue, 1-Methyl-1H-pyrazole-4-carbaldehyde, to offer a valuable comparative perspective for researchers.
Structural and NMR Spectral Data
The structural differences between 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and its analogue, 1-Methyl-1H-pyrazole-4-carbaldehyde, are minimal, primarily the presence of an additional methyl group at the C3 position of the pyrazole ring. This substitution is expected to influence the electronic environment and, consequently, the chemical shifts of the nearby nuclei.
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Multiplicity | Chemical Shift (δ) ppm |
| 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (Predicted in CDCl₃) | CHO | s | 9.85 |
| H5 | s | 7.80 | |
| N-CH₃ | s | 3.85 | |
| C3-CH₃ | s | 2.45 | |
| 1-Methyl-1H-pyrazole-4-carbaldehyde (Experimental in CDCl₃) | CHO | s | 9.88 |
| H3 | s | 7.95 | |
| H5 | s | 7.90 | |
| N-CH₃ | s | 3.95 |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Chemical Shift (δ) ppm |
| 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (Predicted in CDCl₃) | C=O | 185.0 |
| C3 | 150.0 | |
| C5 | 138.0 | |
| C4 | 115.0 | |
| N-CH₃ | 39.0 | |
| C3-CH₃ | 13.0 | |
| 1-Methyl-1H-pyrazole-4-carbaldehyde (Experimental in CDCl₃) | C=O | 185.5 |
| C3 | 142.1 | |
| C5 | 135.5 | |
| C4 | 118.9 | |
| N-CH₃ | 39.3 |
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for pyrazole-based compounds.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) where applicable.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
NMR Analysis Workflow
The following diagram illustrates the typical workflow for NMR analysis, from sample preparation to final data interpretation.
Caption: A flowchart illustrating the key stages of an NMR experiment.
This guide serves as a foundational resource for researchers working with 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and related compounds. The provided data and protocols facilitate the efficient and accurate structural characterization necessary for advancing drug discovery and development programs.
A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the Electron Ionization Mass Spectrometry Fragmentation Patterns of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and Structurally Related Analogs.
This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and two key alternatives: 1-Methyl-1H-pyrazole-4-carbaldehyde and 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of these and similar pyrazole derivatives in complex matrices, a common challenge in drug discovery and metabolomics.
Performance Comparison: Fragmentation Analysis
The mass spectral data reveals distinct fragmentation patterns for each of the analyzed pyrazole-4-carbaldehydes. These differences, primarily driven by the position and number of methyl substituents, allow for their clear differentiation.
Table 1: Comparison of Key Mass Spectral Fragments
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | C₆H₈N₂O | 124.14 | 124 | 124 | 95 (M-29, loss of CHO), 109 (M-15, loss of CH₃) |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | 110 | 109 | 81, 54, 42 |
| 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | C₆H₈N₂O | 124.14 | 124 | 123 | 109, 81, 66, 54 |
The primary fragmentation pathway for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde involves the loss of the aldehyde group's CHO radical, resulting in a prominent peak at m/z 95.[1] Another significant fragmentation is the loss of a methyl radical, leading to a fragment at m/z 109. In contrast, 1-Methyl-1H-pyrazole-4-carbaldehyde, lacking the second methyl group, shows a molecular ion at m/z 110 and a base peak at m/z 109, corresponding to the loss of a single hydrogen atom. Its fragmentation pattern is further characterized by peaks at m/z 81, 54, and 42. The isomeric 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde also displays a molecular ion at m/z 124, but its base peak is at m/z 123, indicating the loss of a hydrogen atom is the most favorable fragmentation. It shares a fragment at m/z 109 with the 1,3-dimethyl isomer, likely due to the loss of a methyl group, but also shows characteristic fragments at m/z 81, 66, and 54.
Experimental Protocols
The following is a representative experimental protocol for the analysis of pyrazole-4-carbaldehydes using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10 mg of the pyrazole sample into a 10 mL volumetric flask.
-
Solubilization: Dissolve the sample in a minimal volume of methanol and dilute to the mark with dichloromethane.
-
Internal Standard (Optional): For quantitative analysis, add a known concentration of a suitable internal standard (e.g., a deuterated analog).
-
Drying (Optional): If water is present, add a small amount of anhydrous sodium sulfate and allow it to stand for 5 minutes.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 5 °C/min.
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Visualizing Fragmentation and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed fragmentation pathway for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and a typical GC-MS experimental workflow.
References
A Comparative Guide to the Synthesis of Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The functionalization of this heterocycle is crucial for the development of new drug candidates, with pyrazole-4-carbaldehyde being a particularly versatile intermediate. This guide provides a comparative analysis of key synthetic methods for obtaining pyrazole-4-carbaldehydes, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in methodological selection.
Comparison of Key Synthesis Methods
The synthesis of pyrazole-4-carbaldehydes can be achieved through several distinct pathways. The choice of method often depends on the nature of the starting materials, desired scale, and tolerance of functional groups. Below is a summary of the most common and effective methods, with their performance data presented for easy comparison.
| Method | Starting Material | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Notes |
| Vilsmeier-Haack Reaction | Substituted Pyrazole or Hydrazone | POCl₃, DMF | 1 - 24 hours | 0 - 120 | 48 - 95+ | Most common and versatile method. Can be performed on the pre-formed pyrazole ring or as a one-pot cyclization/formylation of hydrazones. Microwave and ultrasound irradiation can significantly reduce reaction times.[1] |
| Duff Reaction | 1-Phenyl-1H-pyrazole | Hexamethylenetetramine, Trifluoroacetic Acid | 12 hours | Reflux | 76 - 99 | A good alternative for formylating 1-phenyl-1H-pyrazoles under milder, safer conditions than the Vilsmeier-Haack reaction. |
| Oxidation of 4-Hydroxymethylpyrazole | 4-Hydroxymethylpyrazole | Pyridinium chlorochromate (PCC) or MnO₂ | Several hours | Room Temperature | 50 - 85 | A two-step process where the corresponding alcohol is first synthesized and then oxidized. Useful when the Vilsmeier-Haack reaction is not suitable.[2] |
| Reduction of Pyrazole-4-carboxylic Acid Derivative | Pyrazole-4-carboxylic acid chloride | H₂, Pd/BaSO₄ (Rosenmund Reduction) | Several hours | Boiling Xylene | Moderate to Good | A two-step method involving the conversion of the carboxylic acid to the acid chloride, followed by reduction. |
Experimental Protocols and Workflows
Detailed methodologies for the key synthetic routes are provided below, accompanied by Graphviz diagrams illustrating the experimental workflows.
Vilsmeier-Haack Reaction
This is the most widely employed method for the synthesis of pyrazole-4-carbaldehydes due to its high efficiency and broad substrate scope. The reaction can be performed on a pre-existing pyrazole or, more commonly, as a one-pot cyclization and formylation of a hydrazone precursor.
Experimental Protocol (from Hydrazone):
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
Reaction with Hydrazone: To the prepared Vilsmeier reagent, add the appropriate hydrazone derivative portion-wise while maintaining the low temperature.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-6 hours.
-
Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Isolation: The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Duff Reaction
The Duff reaction provides an alternative route for the formylation of activated aromatic and heteroaromatic compounds, including 1-phenyl-1H-pyrazoles. It uses hexamethylenetetramine as the formylating agent in an acidic medium.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 1-phenyl-1H-pyrazole derivative and hexamethylenetetramine in trifluoroacetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 12 hours.
-
Work-up: After cooling, pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.
Oxidation of 4-Hydroxymethylpyrazole
This method involves the oxidation of a pre-synthesized 4-hydroxymethylpyrazole. It is a useful alternative when direct formylation methods are not suitable for the substrate.
Experimental Protocol:
-
Reactant Preparation: Dissolve the 4-hydroxymethylpyrazole in a suitable solvent such as dichloromethane.
-
Oxidation: Add an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to the solution.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of celite or silica gel to remove the oxidant residues.
-
Purification: Evaporate the solvent and purify the resulting crude product by column chromatography.[2]
Reduction of Pyrazole-4-carboxylic Acid Derivatives
This approach involves the reduction of a pyrazole-4-carboxylic acid or its more reactive derivative, the acid chloride. The Rosenmund reduction of the acid chloride is a well-established method.
Experimental Protocol (via Rosenmund Reduction):
-
Acid Chloride Formation: Convert the pyrazole-4-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Catalytic Reduction: Dissolve the pyrazole-4-carboxylic acid chloride in a suitable solvent (e.g., boiling xylene) and add a poisoned palladium catalyst (Pd/BaSO₄).
-
Hydrogenation: Bubble hydrogen gas through the mixture while maintaining the reflux temperature.
-
Work-up and Isolation: After the reaction is complete, filter off the catalyst and evaporate the solvent to obtain the crude product, which can be further purified if necessary.
Concluding Remarks
The synthesis of pyrazole-4-carbaldehydes is well-established, with the Vilsmeier-Haack reaction being the most prominent and versatile method.[1] However, for specific substrates or under certain reaction constraints, alternative methods such as the Duff reaction, oxidation of 4-hydroxymethylpyrazoles, or reduction of carboxylic acid derivatives offer viable and sometimes advantageous routes. This guide provides the necessary information for researchers to make an informed decision on the most suitable synthetic strategy for their specific needs, balancing factors such as yield, reaction conditions, and substrate compatibility.
References
A Comparative Analysis of the Biological Activity of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of the biological activity of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde and other notable pyrazole derivatives, supported by experimental data from peer-reviewed studies. The focus is on their anticancer and antimicrobial properties, offering insights into their potential as therapeutic agents.
Anticancer Activity: A Tale of Diverse Substitutions
Pyrazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[1] The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values, with lower values indicating higher potency.
While specific IC50 data for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde against a wide range of cancer cell lines is not extensively documented in the reviewed literature, derivatives of the closely related 1,3-dimethyl-1H-pyrazole-4-carboxamide have shown promising activity. The following table summarizes the IC50 values for various pyrazole derivatives against several cancer cell lines, providing a comparative landscape of their potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivative | HNO-97 | >80% inhibition at 100 µg/ml | [2] |
| 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivative | HNO-97 | >80% inhibition at 100 µg/ml | [2] |
| Pyrazole-Chalcone Hybrid 6b | MRSA | 31.5 | [2] |
| Pyrazole-Chalcone Hybrid 6d | MRSA | 62.5 | [2] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [3] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [3] |
| Pyrazolo[4,3-c]pyridine derivative 41 | MCF7, HepG2 | 1.937, 3.695 (µg/mL) | [3] |
| Pyrazolo[4,3-c]pyridine derivative 42 | HCT116 | 2.914 (µg/mL) | [3] |
| Pyrazole acetohydrazide 30 | A2780 | 8.14 | [4] |
| Pyrazole acetohydrazide 32 | A2780 | 8.63 | [4] |
| Pyrazole carbohydrazide 1 | K562 | 7.31 | [4] |
| Pongamol Pyrazole Derivative 2j | HeLa, MCF7 | 21.42, <50 | [5] |
| Pongamol Pyrazole Derivative 2k | HeLa, MCF7 | 40.60, <50 | [5] |
| Doxorubicin (Standard) | Various | ~0.05 - 5 | [3][5] |
Note: Direct IC50 values for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde were not available in the cited literature. The table presents data for structurally related and other pyrazole derivatives to provide a comparative context.
Antimicrobial and Antifungal Activity: A Broad Spectrum of Inhibition
The pyrazole nucleus is a key feature in many compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[6] The efficacy of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
Derivatives of 1,3-Dimethyl-1H-pyrazole-4-carboxamide have been synthesized and evaluated for their antifungal activity, showing notable efficacy. The following tables compare the antimicrobial and antifungal activities of various pyrazole derivatives.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | B. subtilis | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | 62.5 | 125 | - | 62.5 | [1] |
| Halogenated aminopyrazole 4b | - | 460 | 460 | - | [7] |
| Halogenated aminopyrazole 5a | - | 460 | 460 | - | [7] |
| Pyrano[2,3-c]pyrazole 5c | 12.5 | 6.25 | - | 25 | [8] |
| Pyrazole-Thiophene Hybrid 7b | 0.25 | 0.22 | - | - | [9] |
| Ciprofloxacin (Standard) | ~1 | ~0.015-1 | ~0.25-4 | ~0.12-0.5 | [2] |
| Metronidazole (Standard) | - | - | - | - | [7] |
Note: Direct MIC values for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde were not available in the cited literature. The table presents data for structurally related and other pyrazole derivatives to provide a comparative context.
Table 3: Comparative Antifungal Activity (EC50/MIC in µg/mL) of Pyrazole Derivatives
| Compound/Derivative | A. niger | C. albicans | A. fumigatus | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | 2.9 | 7.8 | - | [1] |
| Carbostyril Pyrazole Derivative 4a | - | 250 | 125 | [10] |
| Carbostyril Pyrazole Derivative 4l | - | >1000 | >1000 | [10] |
| Pyrazole-Thiophene Hybrid 7b | - | 0.22 | - | [9] |
| Ketoconazole (Standard) | ~1 | ~0.125-16 | ~0.03-8 | [9] |
Note: EC50 (Effective Concentration 50%) is another measure of potency, similar to MIC. Direct antifungal data for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde was not available in the cited literature.
Key Signaling Pathways and Experimental Workflows
The biological activities of pyrazole derivatives are often attributed to their interaction with specific cellular signaling pathways. In cancer, pathways such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and PI3K/Akt/mTOR are common targets.
Caption: EGFR and PI3K/Akt/mTOR signaling pathways, potential targets for pyrazole derivatives.
Caption: VEGFR signaling pathway, a key target in anti-angiogenic cancer therapy.
The following diagram illustrates a typical experimental workflow for assessing the biological activity of these compounds.
Caption: General workflow for the synthesis and biological evaluation of pyrazole derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: A serial two-fold dilution of the pyrazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The pyrazole scaffold remains a highly versatile and promising platform for the development of novel therapeutic agents. While comprehensive data on the biological activity of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is still emerging, the broader class of pyrazole derivatives demonstrates significant anticancer and antimicrobial potential. The data presented in this guide highlights the importance of substituent patterns on the pyrazole ring in determining biological activity. Further structure-activity relationship (SAR) studies are crucial to optimize the efficacy and selectivity of these compounds for various therapeutic targets. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this dynamic field.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publishatcj.com [publishatcj.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of inhibitors based on the 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde scaffold against other alternative inhibitors. The information is supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in research and drug development.
Data Presentation: Comparative Efficacy of Pyrazole-Based Inhibitors
The following tables summarize the inhibitory activities of various pyrazole-based compounds against different kinases and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Afuresertib | Akt1 | 0.08 (Ki) | GSK2141795 | 18 |
| Compound 1 | Akt1 | 61 | GSK2141795 | 18[1] |
| Compound 2 | Akt1 | 1.3 | Uprosertib | - |
| Compound 6 | Aurora A | 160 | - | -[2] |
| Compound 7 | Aurora A / B | 28.9 / 2.2 | - | -[1] |
| Compound 17 | Chk2 | 17.9 | - | -[1][2] |
| Compound 31 | FGFR-1 / -2 / -3 | 9.3 / 7.6 / 22 | - | -[1] |
| AZD4547 | FGFR1 | - | - | -[1] |
| Ruxolitinib | JAK1 / JAK2 | ~3 / ~3 | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Ki represents the inhibition constant.
Table 2: Cytotoxic Activity of Selected Pyrazole-Based Compounds Against Cancer Cell Lines
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound 1 | HCT116 | Colon | 7.76 | - | -[1] |
| Compound 1 | OVCAR-8 | Ovarian | 9.76 | - | -[1] |
| Compound 2 | HCT116 | Colon | 0.95 | - | -[1] |
| Compound 6 | HCT116 | Colon | 0.39 | - | -[1] |
| Compound 6 | MCF-7 | Breast | 0.46 | - | -[1] |
| Compound 7 | A549 | Lung | 0.487 | - | -[1] |
| Compound 7 | HT29 | Colon | 0.381 | - | -[1] |
| Compound 17 | HepG2 | Liver | 10.8 | - | -[1] |
| Compound 17 | HeLa | Cervical | 11.8 | - | -[1] |
| Compound 17 | MCF-7 | Breast | 10.4 | - | -[1] |
| Pyrazole-Indole Hybrid 7a | HepG2 | Liver | 6.1 | Doxorubicin | 24.7[3] |
| Pyrazole-Indole Hybrid 7b | HepG2 | Liver | 7.9 | Doxorubicin | 24.7[3] |
Table 3: In Vitro COX Inhibitory Activity of Hybrid Pyrazole Analogues
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Drug | SI |
| 5u | - | 1.79 | 74.92 | Celecoxib | 78.06[4] |
| 5s | - | 2.51 | 72.95 | Celecoxib | 78.06[4] |
| 5r | - | - | 64.40 | Celecoxib | 78.06[4] |
| 5t | - | - | 22.21 | Celecoxib | 78.06[4] |
Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[2]
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[2]
-
Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compounds (dissolved in DMSO)
-
Detection system (e.g., colorimetric or fluorometric probe)
-
96-well plates
-
Plate reader
Procedure:
-
Add the reaction buffer, enzyme (COX-1 or COX-2), and test compound at various concentrations to the wells of a 96-well plate.
-
Incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the product formation over time using a plate reader.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde based inhibitors.
Caption: PI3K/Akt signaling pathway and points of inhibition by pyrazole derivatives.
Caption: CDK-mediated cell cycle progression and inhibition by pyrazole compounds.
Caption: COX-mediated inflammatory pathway and selective inhibition by pyrazoles.
Caption: General experimental workflow for evaluating pyrazole-based inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the X-ray Crystal Structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
While the specific X-ray crystal structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is not extensively documented in publicly available literature, a comprehensive understanding of its probable solid-state conformation can be derived from the analysis of structurally similar pyrazole-4-carbaldehyde derivatives.[1] This guide provides a comparative overview of the crystallographic data of these related compounds, offering insights into their molecular geometry, crystal packing, and intermolecular interactions. Such information is crucial for structure-based drug design and the development of novel therapeutic agents, as pyrazole derivatives are known to exhibit a wide range of biological activities.[1][2][3]
Comparison of Crystallographic Data
The crystallographic data for several pyrazole-4-carbaldehyde derivatives provides a basis for understanding the structural features of this class of compounds. Key parameters from related structures are summarized below.
Table 1: Crystallographic Data for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde [4][5]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂N₂O |
| Molecular Weight | 248.28 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.1367 (9) |
| b (Å) | 15.5952 (16) |
| c (Å) | 16.7550 (15) |
| α (°) | 95.932 (6) |
| β (°) | 90.135 (5) |
| γ (°) | 107.991 (6) |
| Volume (ų) | 2504.1 (4) |
| Z | 8 |
Table 2: Crystallographic Data for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde [6]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.6264 (4) |
| b (Å) | 6.7497 (4) |
| c (Å) | 22.6203 (12) |
| β (°) | 94.785 (5) |
| Volume (ų) | 1008.19 (10) |
| Z | 4 |
Key Structural Insights from Derivatives
Analysis of related pyrazole carbaldehydes reveals significant conformational features. For instance, in 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the aldehyde group is twisted out of the plane of the pyrazole ring, forming a dihedral angle of approximately 72.8°.[1] This deviation from planarity is a common characteristic of pyrazole-4-carbaldehydes and is attributed to steric hindrance between the aldehyde group and adjacent substituents.[1]
Intermolecular interactions also play a crucial role in the crystal packing of these derivatives. Weak C—H⋯O hydrogen bonds are frequently observed, linking molecules into chains or more complex three-dimensional networks.[1] In some cases, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through these hydrogen bonds, and the packing is further stabilized by weak aromatic π–π stacking and C—H⋯π interactions.[4][5]
Experimental Protocols
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde Derivatives
A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][7]
General Procedure:
-
Phosphoryl chloride is added dropwise to cold N,N-dimethylformamide (DMF) with continuous stirring.
-
The appropriate hydrazone derivative, dissolved in DMF, is then added dropwise to the cold Vilsmeier reagent.
-
The resulting mixture is stirred at an elevated temperature for several hours.
-
After cooling to room temperature, the reaction mixture is poured into crushed ice, leading to the precipitation of the crude product.
-
The precipitate is then collected and recrystallized from a suitable solvent, such as ethanol, to yield the purified pyrazole-4-carbaldehyde.[4]
X-ray Crystallography
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Experimental Workflow:
-
Crystal Selection: A suitable single crystal of the compound is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature (e.g., 100 K or 296 K).[4][6]
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F².[6]
-
Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions. The crystallographic data is often deposited in databases such as the Cambridge Structural Database (CSD) for public access.[8]
Visualizing the Experimental Workflow and Structural Relationships
To illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to HPLC Purity Assessment of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity assessment of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. The objective is to offer a robust framework for selecting an appropriate analytical method for quality control and impurity profiling. The performance of a standard isocratic method is compared against an optimized gradient method, with supporting experimental protocols and comparative data.
Introduction
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing the purity of such organic intermediates.
This guide compares two distinct RP-HPLC methods:
-
Method 1: A standard isocratic method suitable for routine quality control.
-
Method 2: An optimized gradient method designed for superior resolution and impurity profiling.
The comparison is based on key chromatographic parameters, including resolution (Rs), tailing factor (Tf), and analytical run time.
Experimental Design and Protocols
Objective: To compare the effectiveness of a standard isocratic and an optimized gradient HPLC method for the separation of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde from its potential process-related impurities.
Potential Impurities: Based on common synthesis routes like the Vilsmeier-Haack reaction, the following potential impurities have been identified for this analysis[1][3][4][5][6][7]:
-
Impurity A: 1,3-Dimethyl-1H-pyrazole (Unreacted Starting Material)
-
Impurity B: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (Oxidation Product)
-
Impurity C: N,N-Dimethylformamide (DMF) (Residual Solvent/Reagent)
Standard Sample and Standard Preparation: A stock solution of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mg/mL) and a spiked solution containing the main compound (1.0 mg/mL) and each impurity (0.01 mg/mL) were prepared in the diluent (50:50 Acetonitrile:Water).
Detailed Experimental Protocols
Method 1: Standard Isocratic RP-HPLC
This method employs a standard C18 column with an isocratic mobile phase, providing a simple and robust approach for routine analysis.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v)[8] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
| Run Time | 20 minutes |
Method 2: Optimized Gradient RP-HPLC
This method uses a column with smaller particle size and a gradient elution to achieve higher efficiency and better separation of impurities, especially early-eluting polar ones like DMF.
| Parameter | Condition |
| HPLC System | UHPLC/HPLC with UV Detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 5 µL |
| Run Time | 15 minutes |
Comparative Data Analysis
The following table summarizes the hypothetical performance data obtained from the analysis of the spiked sample using both methods. The data is presented in accordance with ICH validation parameters.[10][11][12]
| Analyte | Method 1: Isocratic | Method 2: Optimized Gradient | ||||
| RT (min) | Resolution (Rs) | Tailing Factor (Tf) | RT (min) | Resolution (Rs) | Tailing Factor (Tf) | |
| Impurity C (DMF) | 2.8 | 1.3 | 1.2 | 2.5 | 2.5 | 1.1 |
| Impurity A | 4.5 | 1.8 | 1.3 | 5.8 | 3.1 | 1.1 |
| 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 5.9 | - | 1.2 | 7.2 | - | 1.0 |
| Impurity B | 8.1 | 4.2 | 1.4 | 8.9 | 6.5 | 1.2 |
Discussion of Results:
-
Resolution: Method 2 demonstrates significantly improved resolution for all impurities, particularly for Impurity C (DMF) and Impurity A, which are poorly resolved from each other and the main analyte peak in Method 1. The resolution value (Rs) of >2.0 in Method 2 for all impurity pairs indicates baseline separation, which is crucial for accurate quantification.
-
Tailing Factor: The optimized method provides better peak shapes with tailing factors closer to 1.0, indicating higher peak symmetry and efficiency.
-
Run Time: Despite the gradient re-equilibration step, the overall run time for Method 2 is shorter (15 min vs. 20 min), improving sample throughput.
Experimental Workflow Visualization
The logical flow of the HPLC purity assessment process, from initial preparation to final data comparison, is illustrated below.
Caption: Workflow for comparative HPLC purity analysis.
Conclusion
While the standard isocratic method (Method 1) may be adequate for basic, routine purity checks where known impurities are well-separated, the optimized gradient method (Method 2) is demonstrably superior for comprehensive purity profiling. Method 2 offers enhanced resolution, improved peak symmetry, and a shorter analysis time, making it the recommended choice for drug development, stability studies, and situations requiring precise quantification of closely eluting impurities. This guide highlights the importance of method optimization to achieve reliable and accurate analytical results.
References
- 1. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijcpa.in [ijcpa.in]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
A Comparative Study on the Reactivity of Substituted Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted pyrazole-4-carbaldehydes in various key organic reactions. The information presented is supported by experimental data from peer-reviewed literature, offering insights into how different substituents on the pyrazole ring influence the chemical behavior of the aldehyde functional group. This is particularly relevant for the synthesis of novel heterocyclic compounds in medicinal chemistry and drug development.
Introduction to Pyrazole-4-carbaldehydes
Pyrazole-4-carbaldehydes are versatile heterocyclic building blocks widely used in the synthesis of a range of biologically active molecules.[1][2] The reactivity of the aldehyde group at the C4 position is modulated by the electronic properties of the substituents on the pyrazole ring. Understanding these substituent effects is crucial for designing efficient synthetic routes and predicting reaction outcomes. The primary method for the synthesis of these compounds is the Vilsmeier-Haack reaction of the corresponding hydrazones.[3][4][5][6][7][8][9][10][11]
Comparative Reactivity in Key Reactions
The reactivity of the aldehyde group in substituted pyrazole-4-carbaldehydes is significantly influenced by the electronic nature of the substituents on the pyrazole ring and its associated phenyl groups. Electron-withdrawing groups generally enhance the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease its reactivity.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound. The reaction is sensitive to the electronic nature of the aldehyde.
Table 1: Comparison of Yields in Knoevenagel Condensation of Substituted 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes with Malononitrile [12][13]
| Entry | Substituent on Phenyl Ring at C3 | Reaction Time (min) | Yield (%) |
| 1 | H | 10 | 92 |
| 2 | 4-Br | 12 | 94 |
| 3 | 4-Cl | 10 | 90 |
| 4 | 2,4-diCl | 15 | 88 |
| 5 | 4-F | 10 | 91 |
| 6 | 4-OH | 20 | 85 |
| 7 | 3-pyridyl | 15 | 86 |
Reaction conditions: Pyrazole-4-carbaldehyde (1 mmol), malononitrile (1 mmol), ammonium carbonate (20 mol%) in a 1:1 mixture of ethanol and water, reflux.[12][13]
The data suggests that electron-withdrawing groups (e.g., -Br, -Cl, -F) on the phenyl ring at the C3 position of the pyrazole lead to high yields, comparable to the unsubstituted analog. The presence of an electron-donating group (-OH) results in a slightly lower yield and a longer reaction time, which is consistent with a decrease in the electrophilicity of the aldehyde.
Wittig Reaction
Table 2: Representative Yields for Wittig-type Reactions of Pyrazole-4-carbaldehydes
| Entry | Pyrazole-4-carbaldehyde Reactant | Wittig Reagent/Phosphonate | Product | Yield (%) | Reference |
| 1 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | 3-(1-Phenyl-1H-pyrazol-4-yl)acrylonitrile | Not specified | [14] |
| 2 | General Pyrazole-4-carbaldehydes | Diethyl phosphonates | Substituted pyrroles | Satisfactory with N-substituted pyrazoles | [8] |
Oxidation to Carboxylic Acids
The aldehyde group of pyrazole-4-carbaldehydes can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides and esters.
Table 3: Yields for the Oxidation of Substituted Pyrazole-4-carbaldehydes
| Entry | Pyrazole-4-carbaldehyde Reactant | Oxidizing Agent | Product | Yield (%) | Reference |
| 1 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | KMnO4 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 88 | [15] |
| 2 | 1,3-Diaryl-1H-pyrazole-4-carbaldehydes | FeCl3·6H2O/TEMPO | 1,3-Diaryl-1H-pyrazole-4-carboxylic acid | 50-85 | [2] |
| 3 | 3-Aryl(heteryl)-4-formylpyrazoles | KMnO4 in water-pyridine | 3-Aryl(heteryl)pyrazole-4-carboxylic acids | High | [16] |
Reduction to Alcohols
The reduction of the aldehyde functionality to a primary alcohol provides another avenue for further functionalization of the pyrazole scaffold.
Table 4: Representative Yields for the Reduction of Pyrazole-4-carbaldehydes
| Entry | Pyrazole-4-carbaldehyde Reactant | Reducing Agent | Product | Yield (%) | Reference |
| 1 | (3-Pyridyl)pyrazole-4-carbaldehyde | DIBAL-H | (3-Pyridyl)pyrazol-4-yl)methanol | Not specified | [2] |
| 2 | General ketones/aldehydes | NaBH4 | Corresponding alcohol | General method | [17] |
Experimental Protocols
General Synthesis of Substituted Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction[5][6]
To a cold (0 °C) solution of dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl3, 1.2 equivalents) is added dropwise. The resulting mixture is stirred for 30 minutes to form the Vilsmeier reagent. The appropriate substituted phenylhydrazone (1 equivalent) is then added portion-wise, and the reaction mixture is stirred at 60-70 °C for 4-6 hours. After completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired pyrazole-4-carbaldehyde.
Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile[12][13]
A mixture of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1 mmol), and ammonium carbonate (0.2 mmol) in a 1:1 mixture of ethanol and water (10 mL) is refluxed for the time specified in Table 1. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with water, and dried to give the corresponding 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.
General Procedure for the Wittig Reaction[18]
A phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) to generate the phosphorus ylide. The substituted pyrazole-4-carbaldehyde, dissolved in the same solvent, is then added to the ylide solution. The reaction mixture is stirred at room temperature or heated as required. After completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography. For stabilized ylides, the reaction can often be performed under milder conditions.
Oxidation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to the Carboxylic Acid[15]
To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent, an aqueous solution of potassium permanganate (KMnO4) is added portion-wise. The reaction mixture is stirred at room temperature until the purple color of the permanganate disappears. The manganese dioxide formed is removed by filtration, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.
Reduction of a Pyrazole-4-carbaldehyde to the Corresponding Alcohol[17]
The pyrazole-4-carbaldehyde (1 equivalent) is dissolved in a protic solvent such as ethanol. The solution is cooled in an ice bath, and sodium borohydride (NaBH4, a slight excess) is added portion-wise. The reaction mixture is stirred for a specified time (e.g., 15-30 minutes) and then quenched by the addition of water. The product alcohol is isolated by extraction with an organic solvent and purified by recrystallization or chromatography.
Visualizations
Caption: Knoevenagel condensation reaction pathway.
Caption: Experimental workflow for Knoevenagel condensation.
Caption: Wittig reaction mechanism overview.
References
- 1. 1-Methyl-1H-pyrazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. epa.oszk.hu [epa.oszk.hu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chim.it [chim.it]
Safety Operating Guide
Proper Disposal of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive operational plan for the proper disposal of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, ensuring the safety of laboratory personnel and adherence to regulatory standards.
I. Immediate Safety and Hazard Profile
Before handling 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde for any purpose, including disposal, it is imperative to be fully aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE). The compound is classified with multiple hazard statements, indicating potential health risks.[1]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation[1][2][3][4][5] | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant lab coat.[4][5][6] |
| Serious Eye Irritation | H319: Causes serious eye irritation[1][2][3][4][5] | Chemical safety goggles or a face shield.[4][5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2][3][4][5] | Use in a chemical fume hood; if not possible, a NIOSH/MSHA approved respirator is necessary.[4][5][6] |
| Harmful if Swallowed | H302: Harmful if swallowed[1][4][7] | Standard laboratory PPE, including lab coat, gloves, and eye protection. |
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.
Step 1: Evacuate and Ventilate
-
Immediately clear the area of all non-essential personnel.
-
Ensure the spill area is well-ventilated, preferably within a chemical fume hood.[6]
Step 2: Containment
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[3][6]
Step 3: Collection
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[6]
Step 4: Decontamination
-
Decontaminate the spill area in accordance with your institution's established safety protocols.
Step 5: Disposal of Spill Debris
-
The collected spill material must be treated and disposed of as hazardous waste.[6]
III. Disposal Procedures for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde Waste
The disposal of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde must be conducted in strict accordance with federal, state, and local hazardous waste regulations. Do not attempt to neutralize the chemical in the lab. [6]
Step 1: Waste Collection
-
Place the 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde waste into a compatible, sealed, and clearly labeled container.[6]
-
The label must include the chemical name, "Hazardous Waste," and any other information mandated by your institution or local regulations.[6]
Step 2: Waste Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]
-
This area should be away from incompatible materials, such as strong oxidizing agents.[5][6]
Step 3: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[6]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed facility.
IV. Experimental Protocols
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
Caption: Disposal workflow for 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde.
References
- 1. 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | C6H8N2O | CID 847285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Based on the hazard profile of similar pyrazole-based compounds, which includes skin, eye, and respiratory irritation, the following personal protective equipment is mandatory.[1][2][3]
| Protection Type | Required Equipment | Specifications & Use |
| Eye & Face Protection | Chemical Safety Goggles or a Face Shield | Must meet ANSI Z87.1 standards. Goggles are required for all handling. A face shield over safety glasses is necessary when there is a risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture before and during use.[5][6] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat should be worn to protect against accidental skin contact.[4] |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | Required when working outside of a fume hood or when there is a potential for aerosol or dust generation.[1][5][7] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills.[6] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde:
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance:
-
Waste Collection :
-
Collect all waste material, including any contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.[1]
-
-
Container Sealing and Storage :
-
Ensure the waste container is sealed tightly to prevent leaks or spills.
-
Store the sealed waste container in a designated secondary containment area while awaiting disposal.
-
-
Disposal :
Safe Handling Workflow
Caption: Workflow for safe chemical handling.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
